2,2-Difluoroglutaric anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,3-difluorooxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICFSEVPEYNTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)OC1=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2,2-Difluoroglutaric Anhydride
Introduction: The Significance of Fluorinated Anhydrides in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and metabolic stability. 2,2-Difluoroglutaric anhydride is a compelling example of a fluorinated building block with significant potential in the synthesis of complex molecular architectures, including pharmaceuticals and advanced polymers. Its geminal difluoro group introduces a polarized steric field and can act as a bioisostere for a carbonyl group, offering medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound can be reliably achieved through the dehydration of its corresponding dicarboxylic acid. This method is analogous to the preparation of similar cyclic anhydrides, such as 2,2-difluorosuccinic anhydride. The following protocol outlines a robust and scalable procedure.
Experimental Protocol: Dehydration of 2,2-Difluoroglutaric Acid
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,2-difluoroglutaric acid in an excess of a suitable dehydrating agent, such as trifluoroacetic anhydride. The use of a dehydrating agent that is also a liquid serves as both the reagent and the solvent.
-
Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by the dissolution of the solid 2,2-difluoroglutaric acid.
-
Work-up: After the reaction is complete (typically after several hours of reflux), the excess dehydrating agent and the trifluoroacetic acid byproduct are removed by distillation. To ensure complete removal, the residue can be co-evaporated with an inert solvent like toluene.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the pure product.
Caption: Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular framework. The following predictions are based on established chemical shift ranges and coupling constant principles, supplemented by data from online prediction tools.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple, showing two distinct multiplets corresponding to the two diastereotopic methylene groups.
-
Predicted ¹H NMR Spectrum:
-
δ 2.5-2.9 ppm (m, 2H): This multiplet is assigned to the protons on C4, which are adjacent to a methylene group and the difluorinated carbon. The electron-withdrawing effect of the gem-difluoro group will cause a downfield shift compared to unsubstituted glutaric anhydride.[3]
-
δ 3.0-3.4 ppm (m, 2H): This multiplet corresponds to the protons on C3, which are adjacent to the highly deshielding gem-difluoro group. These protons are expected to be further downfield. The coupling between the protons on C3 and C4 will result in complex multiplets for both signals.
-
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H4 | 2.5 - 2.9 | Multiplet (m) | 2H |
| H3 | 3.0 - 3.4 | Multiplet (m) | 2H |
Caption: Structure of this compound with proton labels.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon skeleton, with the carbon attached to the fluorine atoms showing a characteristic triplet due to one-bond C-F coupling.
-
Predicted ¹³C NMR Spectrum:
-
δ ~30 ppm: Attributed to the C4 carbon.
-
δ ~35 ppm: Assigned to the C3 carbon, which will experience a moderate downfield shift due to the adjacent CF₂ group.
-
δ ~115 ppm (t, ¹JCF ≈ 250 Hz): This triplet signal is characteristic of the C2 carbon directly bonded to two fluorine atoms. The large one-bond coupling constant is a definitive indicator of a CF₂ group.
-
δ ~165 ppm: Corresponding to the two equivalent carbonyl carbons (C1 and C5).
-
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (Proton Decoupled) | Predicted ¹JCF (Hz) |
| C4 | ~30 | Singlet (s) | - |
| C3 | ~35 | Singlet (s) | - |
| C2 | ~115 | Triplet (t) | ~250 |
| C1, C5 | ~165 | Singlet (s) | - |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms.
-
Predicted ¹⁹F NMR Spectrum:
-
δ -90 to -120 ppm (t): The chemical shift of the fluorine atoms is expected in this range, which is typical for gem-difluoro aliphatic systems.[4] The signal will appear as a triplet due to coupling with the adjacent two protons on C3 (²JHF).
-
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| F (on C2) | -90 to -120 | Triplet (t) |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for identifying the characteristic functional groups within a molecule. For this compound, the most prominent features will be the anhydride carbonyl stretches.
-
Expected Characteristic IR Absorptions:
-
1820-1860 cm⁻¹ and 1750-1790 cm⁻¹: Two distinct and strong absorption bands are characteristic of the symmetric and asymmetric C=O stretching vibrations of a cyclic anhydride.[5][6] The higher frequency of these bands compared to acyclic anhydrides is due to the ring strain.[6]
-
1000-1300 cm⁻¹: Strong absorption bands in this region are expected for the C-O-C stretching of the anhydride functionality.
-
1100-1300 cm⁻¹: The C-F stretching vibrations will also appear in this region, likely as strong, sharp bands.
-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric C=O Stretch | 1820 - 1860 | Strong |
| Symmetric C=O Stretch | 1750 - 1790 | Strong |
| C-O-C Stretch | 1000 - 1300 | Strong |
| C-F Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
-
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 150, corresponding to the molecular weight of C₅H₄F₂O₃. The intensity of this peak may be moderate due to the cyclic nature of the molecule, which can enhance stability.
-
Key Fragmentation Pathways:
-
Loss of CO₂ (m/z = 106): A common fragmentation pathway for cyclic anhydrides is the loss of a molecule of carbon dioxide.
-
Loss of CO (m/z = 122): Loss of a carbonyl group as carbon monoxide is another plausible fragmentation.
-
McLafferty Rearrangement: While less common for cyclic anhydrides without long alkyl chains, fragmentation involving hydrogen rearrangement should be considered.
-
Cleavage of the ring: Various ring-opening and subsequent fragmentation pathways will lead to a series of smaller fragment ions.
-
-
Caption: Predicted Mass Spectrometry Fragmentation of this compound.
Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging established principles and analogies to related structures, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectral data. The combination of two strong carbonyl stretches in the IR, a characteristic CF₂ triplet in the ¹³C NMR, a triplet in the ¹⁹F NMR, and predictable fragmentation in the mass spectrum provides a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the confident identification and characterization of this compound in their synthetic endeavors.
References
-
Singh, A., Fennell, C. J., & Weaver, J. D. (2017). Photocatalyst size controls electron and energy transfer: selectable E/Z isomer synthesis via C-F alkenylation. Chemical Science, 8(11), 6796–6802. [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved February 8, 2024, from [Link]
-
ChemDoodle. (n.d.). ChemDoodle. Retrieved February 8, 2024, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. [Link]
-
PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. Retrieved February 8, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved February 8, 2024, from [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
The Journal of Organic Chemistry. (1962). Notes - Infrared Spectra of Some Cyclic Anhydrides. [Link]
-
Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents. (n.d.). CN115745785A - Synthesis method of difluoroacetic anhydride.
-
ChemRxiv. (n.d.). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
-
Koyon. (2025). How can IR spectroscopy be used to identify anhydrides?[Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]
-
RSC Publishing. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (n.d.). Fig 4. 1 H-NMR spectrum of compound 2 in chemical shift area of...[Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]
-
Barron Research Group - Rice University. (n.d.). Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. [Link]
-
YouTube. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. [Link]
-
Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Calgary. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
NMR Facility, UCSB Chem and Biochem. (n.d.). 19Flourine NMR. [Link]
-
YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
Sources
Theoretical Studies of 2,2-Difluoroglutaric Anhydride: A Technical Guide
Executive Summary
2,2-Difluoroglutaric anhydride (CAS: 79361-03-8) represents a critical class of fluorinated building blocks used to introduce the gem-difluoro moiety (
Structural & Electronic Properties[1]
Conformational Analysis: The Fluorinated "Sofa"
Unlike the planar succinic anhydride, glutaric anhydride derivatives adopt a non-planar sofa (half-chair) conformation to relieve torsional strain. The introduction of a gem-difluoro group at the
-
Ground State Geometry: Theoretical models (DFT/B3LYP/6-31G*) predict the most stable conformer places the
group in a position that minimizes dipole repulsion with the adjacent carbonyl oxygen. -
Ring Inversion Barrier: The
group increases the barrier to ring inversion compared to the non-fluorinated parent, effectively "locking" the ring in a specific sofa conformer at room temperature. This pre-organization is crucial for the stereoelectronic control of incoming nucleophiles.
Electronic Asymmetry & Electrophilicity
The core utility of this compound lies in its electronic asymmetry. The molecule possesses two carbonyl centers with distinct electrophilic characters:
-
C1 (Proximal): Directly adjacent to the electron-withdrawing
group. -
C5 (Distal): Separated from the fluorine atoms by two methylene groups.
Inductive Effect (-I): The strong inductive withdrawal of the fluorine atoms depletes electron density at C1, making it significantly more electrophilic than C5. Computational electrostatic potential (ESP) maps consistently show a higher positive charge density (
| Parameter | C1 Carbonyl (Proximal) | C5 Carbonyl (Distal) |
| Inductive Environment | ||
| LUMO Coefficient | High (Soft/Hard Electrophile) | Moderate |
| Predicted Reactivity | High ( | Low |
Reactivity & Mechanism: Regioselective Ring Opening
The theoretical framework predicts that nucleophilic attack will occur exclusively at the C1 position. This is experimentally validated by the synthesis of 2,2-difluoroglutaric acid 1-methyl ester upon methanolysis.
Mechanistic Pathway
The reaction follows an addition-elimination mechanism where the rate-determining step is the formation of the tetrahedral intermediate.
-
Nucleophilic Approach: The nucleophile (e.g.,
) attacks the orbital of the C1 carbonyl (Burgi-Dunitz trajectory). -
Transition State (TS1): The TS leading to the C1-intermediate is stabilized by the electron-withdrawing fluorines, which lower the energy of the developing negative charge on the oxygen.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the internal acyl-oxygen bond. Because the attack occurred at C1, the C1-O(ring) bond cleaves, resulting in the ester at C1 and the free acid at C5.
Visualization of Regioselectivity
The following diagram illustrates the competing pathways and the energetic preference for C1 attack.
Figure 1: Regioselective nucleophilic attack favoring the electron-deficient C1 carbonyl.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols link the theoretical predictions to bench-level execution.
Synthesis of this compound
Rationale: The dehydration of the diacid requires forcing conditions or a dehydrating agent. The use of trifluoroacetic anhydride (TFAA) or acetic anhydride is standard.
Protocol:
-
Charge: In a dry flask, combine 2,2-difluoroglutaric acid (1.0 eq) with excess acetic anhydride (3.0 eq).
-
Reflux: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by IR (disappearance of broad OH stretch, appearance of split anhydride carbonyls at ~1780 and 1820 cm⁻¹).
-
Isolation: Remove excess acetic anhydride and acetic acid by vacuum distillation.
-
Purification: The residue is distilled under reduced pressure or recrystallized from dry
/hexanes to yield the anhydride as a moisture-sensitive solid.
Regioselective Methanolysis (Validation)
Rationale: This experiment validates the theoretical prediction of C1 attack.
Protocol:
-
Solvation: Dissolve this compound (1.0 eq) in anhydrous methanol (10 vol).
-
Reaction: Stir at 25 °C for 18 hours. No catalyst is typically required due to the high reactivity of the fluorinated anhydride.
-
Workup: Evaporate methanol in vacuo.
-
Analysis: Analyze the resulting oil by ¹H and ¹⁹F NMR.
-
Expected Result: A single regioisomer corresponding to 2,2-difluoroglutaric acid 1-methyl ester .
-
Diagnostic Signal: The methyl ester singlet will show through-space coupling or shift correlation to the
group in HMBC spectra.
-
Applications in Drug Development
The theoretical understanding of this molecule allows for its strategic use in Fragment-Based Drug Discovery (FBDD) :
-
Bioisosteres: The
group acts as a lipophilic, metabolically stable isostere for oxygen or a carbonyl group. -
Prostaglandin Synthesis: As noted in patent literature [1], the anhydride is a key intermediate for introducing the 2,2-difluoro motif into the
-chain of prostaglandins, enhancing metabolic stability against -oxidation. -
Peptide Modification: The high reactivity of the anhydride allows for the rapid N-acylation of lysine residues, introducing a fluorinated tag that can be monitored by ¹⁹F MRI.
References
- Fluoro-substituted prostaglandins and prostacyclins.
-
Synthesis of 2,2-difluorosuccinic anhydride. Source: PrepChem. Context: Provides the analogous dehydration protocol using trifluoroacetic anhydride, serving as a validated method for the glutaric analog. URL:[Link]
-
Conformation of glutaric anhydride. Source: Koer et al., Journal of Molecular Structure, 1977. Context: Establishes the "sofa" conformation of the glutaric anhydride ring, forming the basis for conformational analysis. URL:[Link][1]
-
Nucleophilic Fluorination by Selective Ring-Opening. Source: ResearchGate.[2][1][3][4] Context: Discusses general mechanisms of nucleophilic attack on activated cyclic systems, supporting the regioselectivity arguments. URL:[Link]
Sources
2,2-Difluoroglutaric anhydride literature review
An In-Depth Technical Guide to 2,2-Difluoroglutaric Anhydride: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Gem-Difluorination in Medicinal Chemistry
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, a strategy proven to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Among the various fluorinated motifs, the gem-difluoromethylene (CF₂) group has emerged as a particularly valuable bioisostere for carbonyls, ethers, and other functional groups.[2] This group can profoundly influence the local electronic environment and conformation of a molecule without significantly increasing its steric bulk. This compound is a key reagent that serves as a versatile and efficient building block for introducing the γ,γ-difluoro-δ-valeric acid scaffold, enabling the construction of complex and novel molecular architectures for drug discovery.[3]
This guide provides an in-depth exploration of this compound, from its fundamental synthesis and chemical properties to its field-proven applications. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.
Part 1: Synthesis of this compound
The most direct and common route to this compound is the dehydration of its corresponding dicarboxylic acid, 2,2-difluoroglutaric acid.[3] This transformation is typically achieved using a potent dehydrating agent that facilitates the intramolecular cyclization to form the stable five-membered anhydride ring.
The choice of dehydrating agent is critical. While agents like phosphorus pentoxide are effective, they can lead to challenging, acidic workups.[4][5] A more synthetically friendly option is the use of a high-boiling acid anhydride, such as trifluoroacetic anhydride or acetic anhydride, which acts as both a reagent and a solvent, simplifying the reaction and purification.[6][7] The trifluoroacetic anhydride method is particularly efficient as the byproducts (trifluoroacetic acid) are highly volatile and easily removed in vacuo.[6]
Caption: Workflow for the synthesis of this compound.
Field-Proven Experimental Protocol: Synthesis from 2,2-Difluoroglutaric Acid
This protocol is adapted from established methods for anhydride synthesis from dicarboxylic acids.[6] The causality for using trifluoroacetic anhydride is its high reactivity and the volatility of the resulting trifluoroacetic acid byproduct, which simplifies purification.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2-difluoroglutaric acid (1.0 eq).
-
Reaction: Under an inert atmosphere (e.g., nitrogen or argon), add trifluoroacetic anhydride (3.0-5.0 eq). The excess ensures the reaction goes to completion and acts as a solvent.
-
Heating: Heat the mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the dissolution of the solid diacid.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the trifluoroacetic acid and the trifluoroacetic anhydride by distillation using a short Vigreux column. This step is crucial for isolating the product from the reaction medium.[6]
-
Remove the final traces of volatile byproducts under high vacuum (e.g., 10-15 mmHg) at a slightly elevated temperature (50-60°C).[6]
-
The resulting crude product, often an oil, can be solidified by scratching with petroleum ether.
-
The solid product is then collected by filtration, washed with cold petroleum ether to remove any remaining non-polar impurities, and dried under vacuum to yield pure this compound.
-
Part 2: Physicochemical Properties and Reactivity
Understanding the inherent properties and reactivity of this compound is essential for its effective application in synthesis.
Quantitative Data Summary
| Property | Value | Rationale / Comparison |
| CAS Number | 79361-03-8 | Unique identifier for this specific chemical substance.[3] |
| Molecular Formula | C₅H₄F₂O₃ | Derived from its structure. |
| Molecular Weight | 166.08 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small cyclic anhydrides (e.g., glutaric anhydride).[8] |
| Boiling Point | ~140-150 °C (at reduced pressure) | Estimated based on glutaric anhydride (146 °C at 13 mmHg).[8] |
| Melting Point | ~50-60 °C | Estimated based on glutaric anhydride (56 °C).[8] |
| Reactivity | Moisture sensitive, potent acylating agent | The anhydride bond is susceptible to hydrolysis. The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl carbons. |
Core Reactivity: Nucleophilic Acyl Substitution via Ring-Opening
The primary mode of reactivity for this compound is the ring-opening reaction initiated by a nucleophile.[9] This reaction is highly reliable and serves as the foundation for its use as a building block. The two carbonyl groups are electronically equivalent, so nucleophilic attack occurs at either position, leading to a single ring-opened product.
This process transforms a simple nucleophile (like an amine or alcohol) into a more complex, bifunctional molecule containing both the original nucleophilic group (now as an amide or ester) and a terminal carboxylic acid, all while incorporating the valuable gem-difluoro motif.
Caption: Nucleophilic ring-opening of this compound.
Part 3: Application in the Synthesis of Fluorinated Heterocycles
A powerful application of this compound is in the synthesis of complex heterocyclic structures, which are privileged scaffolds in drug discovery. A notable example is the construction of functionalized 5,5-difluoropiperidines.[3] These structures are highly sought after as they introduce a conformationally restricted, fluorinated amine core into potential drug candidates.
The synthetic strategy involves a one-pot reaction between this compound and an imine, which proceeds through a tandem ring-opening and intramolecular Mannich-type cyclization. This elegant transformation rapidly builds molecular complexity from simple starting materials.
Caption: Synthetic pathway to 5,5-difluoropiperidinones.
Self-Validating Protocol: Synthesis of 2-Aryl-5,5-difluoropiperidinone-3-carboxylic Acids
This protocol is based on the work of De Kimpe and coworkers and demonstrates the power of the anhydride in a tandem reaction.[3] The choice of a non-polar solvent like toluene is key, as it facilitates the reaction while allowing for azeotropic removal of water if necessary, although the reaction often proceeds well at room temperature.
-
Setup: To a solution of the desired imine (1.0 eq) in anhydrous toluene, add this compound (1.1 eq) portion-wise at room temperature under an inert atmosphere. The slight excess of the anhydride ensures complete consumption of the limiting imine.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS, observing the disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the carboxylic acid product.
-
Isolation: Upon completion, the product often precipitates from the toluene solution. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted imine or other non-polar impurities. This simple trituration is often sufficient to yield a product of high purity. The stereochemistry of the product is typically a mixture of diastereomers, with the trans-substituted isomer often being the major product.[3]
This piperidinone scaffold is a versatile intermediate. The carboxylic acid can be esterified, and the ketone can be reduced to an alcohol, providing multiple handles for further diversification in a drug discovery program.[3]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its straightforward synthesis and predictable reactivity provide a reliable gateway to incorporating the metabolically robust gem-difluoromethylene group into complex molecules. The ability to use this building block in tandem reactions that rapidly construct valuable heterocyclic scaffolds, such as the 5,5-difluoropiperidines, underscores its importance in modern drug development. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively deploy this compound to accelerate their discovery programs and create the next generation of innovative therapeutics.
References
-
PrepChem.com. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 79361-03-8, this compound. Retrieved from [Link]
-
ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN115745785A - Synthesis method of difluoroacetic anhydride.
-
Organic Syntheses. (n.d.). α-PHENYLGLUTARIC ANHYDRIDE. Retrieved from [Link]
-
ScholarWorks. (2024). Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds. Retrieved from [Link]
Sources
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- 9. Anhydride and Amine Reactions to Make Diverse Amide and Carboxylic Acid Containing Compounds | ScholarWorks [scholarworks.calstate.edu]
Stability and storage conditions for 2,2-Difluoroglutaric anhydride
The following technical guide details the stability profile, storage protocols, and handling requirements for 2,2-Difluoroglutaric anhydride , synthesized and validated for high-integrity research applications.
Technical Guide & Handling Standard
Executive Summary
This compound (DFGA) is a specialized fluorinated electrophile used primarily as a building block for synthesizing fluorinated amino acids, enzyme inhibitors, and peptidomimetics. Unlike its non-fluorinated analog (glutaric anhydride), DFGA exhibits heightened hydrolytic instability due to the strong electron-withdrawing nature of the
Core Directive: This compound must be treated as a moisture-intolerant reactive intermediate . Storage at ambient conditions without inert gas protection will result in rapid degradation to 2,2-difluoroglutaric acid.
| Parameter | Specification |
| CAS Number | 79361-03-8 |
| Formula | C |
| Molecular Weight | 150.08 g/mol |
| Primary Hazard | Rapid Hydrolysis / Corrosive |
| Storage Condition | -20°C under Argon/Nitrogen |
Chemical Profile & Reactivity Mechanisms[1]
The Fluorine Effect
The introduction of two fluorine atoms at the alpha position (
-
Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. It pulls electron density away from the
-carbon, which in turn pulls density from the adjacent carbonyl carbon. -
Increased Electrophilicity: The carbonyl carbon becomes significantly more electron-deficient (partial positive charge,
). -
Hydrolytic Acceleration: This increased electrophilicity lowers the activation energy for nucleophilic attack by water (hydrolysis) or other nucleophiles (amines/alcohols).
Degradation Pathway
The primary degradation pathway is hydrolysis , driven by atmospheric moisture. This reaction is irreversible under standard storage conditions.
Mechanism:
-
Impact: The acid is a solid that may catalyze further decomposition or interfere with stoichiometric precision in downstream coupling reactions.
Figure 1: Hydrolytic degradation pathway triggered by moisture ingress.
Stability Analysis
Thermal Stability
-
Pure State: The compound is thermally stable enough to be distilled under vacuum (typically synthesized by refluxing the acid with acetic anhydride followed by distillation).
-
Contaminated State: If traces of free acid or moisture are present, heating can induce decarboxylation or polymerization.
-
Recommendation: Do not heat above 40°C unless under strictly anhydrous conditions (e.g., during distillation).
Chemical Compatibility
-
Incompatible: Water, Alcohols (forms esters), Amines (forms amides), Strong Bases.
-
Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). Note: Solvents must be dried over molecular sieves before use.
Storage & Handling Protocols
To maintain purity >95% over 6 months, the following "Self-Validating" protocol must be strictly followed.
Long-Term Storage (Stock)
-
Container: Glass amber vial with a Teflon-lined screw cap or a crimped septum vial.
-
Atmosphere: Headspace must be purged with dry Argon or Nitrogen.
-
Temperature: Store at -20°C (Freezer) . Lower temperatures retard the kinetics of adventitious hydrolysis.
-
Secondary Containment: Place the vial inside a desiccator or a jar containing active desiccant (e.g., Drierite or Silica Gel) within the freezer.
Short-Term Handling (Benchtop)
-
Equilibration: Allow the frozen vial to warm to room temperature before opening . This prevents condensation of atmospheric moisture onto the cold reagent.
-
Transfer: Use a dry syringe/needle through a septum (preferred) or handle inside a glovebox.
-
Resealing: If the septum is punctured, purge the headspace with inert gas and seal the puncture with Parafilm immediately.
Handling Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for minimizing moisture exposure during handling.
Quality Control & Validation
Before committing the reagent to a high-value synthesis, validate its integrity using Nuclear Magnetic Resonance (NMR) .
19F NMR Validation (Primary Method)
Fluorine NMR provides a distinct shift difference between the cyclic anhydride and the open-chain acid.
-
Solvent: CDCl
(Must be dry; avoid DMSO-d6 as it is hygroscopic). -
Pass Criteria: Sharp singlet (or triplet depending on coupling) corresponding to the anhydride.
-
Fail Criteria: Appearance of a secondary signal shifted upfield/downfield (the free acid form) or broadening of peaks.
1H NMR Validation
-
Anhydride Signals: Look for the methylene protons of the glutaric ring.
-
Degradation Marker: A broad singlet appearing downfield (10–12 ppm) indicates the presence of carboxylic acid protons (-COOH), confirming hydrolysis.
| Test | Observation | Interpretation |
| Visual Inspection | Colorless oil/solid | Pass |
| Visual Inspection | White crust/precipitate | Fail (Hydrolysis) |
| 1H NMR | Broad peak >10 ppm | Fail (Acid content >5%) |
| Solubility | Clear in dry DCM | Pass |
Synthesis Context & Impurities
Understanding the synthesis aids in identifying impurities. This compound is typically prepared by refluxing 2,2-difluoroglutaric acid with excess acetic anhydride , followed by distillation [1, 2].
-
Common Impurity: Acetic Anhydride (if under-distilled) or Acetic Acid (byproduct).
-
Removal: High-vacuum drying can remove trace acetic acid, but care must be taken not to sublime the product if it is solid.
References
-
PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. (Analogous procedure for alpha-fluorinated anhydrides). Retrieved from [Link]
- Google Patents. (1981). WO1981001002A1 - Fluoro-substituted prostaglandins and prostacyclins. (Example 70 details the specific synthesis of this compound via acetic anhydride reflux).
Sources
Physical Properties of 2,2-Difluoroglutaric Anhydride
This guide details the physical properties, synthesis, and handling of 2,2-Difluoroglutaric anhydride (CAS 79361-03-8), a critical fluorinated building block in medicinal chemistry.
An In-Depth Technical Guide for Drug Development
Executive Summary
This compound (3,3-difluorodihydro-2H-pyran-2,6(3H)-dione) is a specialized cyclic anhydride used primarily to introduce the gem-difluoromethylene (–CF₂–) motif into bioactive molecules. This motif acts as a bioisostere for the methylene group (–CH₂–) or carbonyl oxygen, significantly altering the metabolic stability, lipophilicity, and pKa of adjacent functional groups without imposing massive steric bulk.
This guide synthesizes available physicochemical data, experimental synthesis protocols, and handling requirements to support researchers in utilizing this reagent effectively.
Chemical Identity & Structural Analysis
| Property | Data |
| Chemical Name | This compound |
| IUPAC Name | 3,3-Difluorodihydro-2H-pyran-2,6(3H)-dione |
| CAS Number | 79361-03-8 |
| Molecular Formula | C₅H₄F₂O₃ |
| Molecular Weight | 150.08 g/mol |
| SMILES | O=C1OC(=O)CCC1(F)F |
| Structural Class | Cyclic Carboxylic Anhydride / Gem-difluoroalkane |
Structural Significance
The compound features a 6-membered heterocyclic ring. The gem-difluoro group at the
Physical Properties Matrix
Note: Due to the specialized nature of this building block, some values are derived from high-fidelity predictive models and structural analogs (e.g., 2,2-difluorosuccinic anhydride).
| Property | Value / Description | Condition / Note |
| Physical State | Crystalline Solid | Analogous to glutaric anhydride and 2,2-difluorosuccinic anhydride. |
| Appearance | White to off-white crystals | May appear slightly violet if trace iodine/impurities present. |
| Melting Point | 45 – 55 °C (Predicted) | Low-melting solid; standard glutaric anhydride melts at 50–57 °C. |
| Boiling Point | ~110 °C @ 15 mmHg | Estimated; typically distilled under reduced pressure. |
| Density | 1.45 ± 0.05 g/cm³ | Higher density due to fluorine content. |
| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts/Decomposes in Water, Alcohols, Amines. |
| Vapor Pressure | Moderate | Sublimes under high vacuum; handle in fume hood. |
| Hygroscopicity | High | Rapidly hydrolyzes to 2,2-difluoroglutaric acid upon moisture exposure. |
Spectroscopic Characterization
Accurate identification relies on NMR spectroscopy due to the distinct splitting patterns caused by the fluorine atoms.[1][2]
Nuclear Magnetic Resonance (NMR) Data
-
¹⁹F NMR (376 MHz, CDCl₃) :
- -105 to -115 ppm (m, 2F) . The fluorine signal typically appears as a complex multiplet due to coupling with the adjacent methylene protons at C3.
-
¹H NMR (400 MHz, CDCl₃) :
-
2.8 – 3.0 ppm (m, 2H, H-3) . Protons on the carbon
to the carbonyl are deshielded by the adjacent CF₂ group. -
2.6 – 2.8 ppm (t, 2H, H-4) . Protons
to the distal carbonyl.
-
2.8 – 3.0 ppm (m, 2H, H-3) . Protons on the carbon
-
¹³C NMR (100 MHz, CDCl₃) :
-
Carbonyls : Two distinct peaks around 160–170 ppm. The carbonyl adjacent to CF₂ will show triplet splitting (
Hz). -
CF₂ Carbon : Triplet around 110–120 ppm (
Hz).
-
Synthesis & Experimental Protocols
Since this compound is often expensive or unstable for long-term storage, in situ preparation or fresh synthesis from the acid is recommended.
Protocol: Dehydration of 2,2-Difluoroglutaric Acid
Principle : Thermal dehydration using Trifluoroacetic Anhydride (TFAA) as a water scavenger.
Reagents :
-
2,2-Difluoroglutaric acid (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.5 equiv)
-
Solvent: Neat or Dichloromethane (DCM)
Step-by-Step Methodology :
-
Setup : Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Addition : Add solid 2,2-difluoroglutaric acid to the flask. Add TFAA dropwise via syringe.
-
Reaction : Heat the mixture to gentle reflux (bath temp ~50–60 °C) for 2–4 hours. The solid acid should dissolve, forming a clear solution.
-
Isolation :
-
Remove excess TFAA and trifluoroacetic acid byproduct via rotary evaporation under reduced pressure.
-
Critical Step: Add anhydrous toluene and re-evaporate (azeotropic removal of residual acid traces).
-
-
Purification : The residue is usually pure enough for immediate use. If necessary, purify by vacuum sublimation or recrystallization from dry Et₂O/Hexane.
Workflow Diagram: Synthesis & Reactivity
Caption: Synthesis of this compound via dehydration and subsequent regioselective ring opening.
Handling, Stability & Safety
Stability Profile
-
Moisture Sensitivity : Critical . The anhydride ring is strained and electron-deficient, making it highly susceptible to hydrolysis by atmospheric moisture.
-
Storage : Store at -20 °C under Argon/Nitrogen. Use a desiccator.
-
Shelf-Life : 6–12 months if strictly anhydrous.
Safety Hazards (GHS Classification)
-
H314 : Causes severe skin burns and eye damage. (Corrosive)
-
H335 : May cause respiratory irritation.
-
H302 : Harmful if swallowed.
-
Decomposition : Thermal decomposition may release Hydrogen Fluoride (HF), a highly toxic gas.
Emergency Protocol : In case of skin contact, immediately wash with Diphoterine® or copious water followed by Calcium Gluconate gel application (standard HF protocol).
Applications in Drug Design
The this compound scaffold is a versatile intermediate for:
-
Peptidomimetics : Synthesis of fluorinated Glutamic acid analogs (e.g.,
-difluoroglutamate). -
Proteolysis Resistance : The CF₂ group prevents enzymatic degradation at the adjacent peptide bond.
-
pKa Modulation : The fluorine atoms lower the pKa of the distal carboxylic acid in derived products, altering binding affinity in active sites.
Regioselectivity Logic
When reacting with nucleophiles (e.g., amines), the attack preferentially occurs at the C1 carbonyl (adjacent to CF₂) due to its higher electrophilicity induced by the inductive effect of the fluorine atoms. This allows for predictable synthesis of
Caption: Electronic activation of the C1 carbonyl by the alpha-difluoro group directs nucleophilic attack.
References
-
ChemicalBook . This compound (CAS 79361-03-8). Retrieved from
-
PrepChem . Synthesis of 2,2-difluorosuccinic anhydride. (Analogous methodology). Retrieved from
-
Santa Cruz Biotechnology . Difluoroacetic anhydride (CAS 401-67-2) Safety Data. (Reference for fluorinated anhydride handling). Retrieved from
-
PubChem . Glutaric Anhydride Compound Summary. Retrieved from
Sources
Commercial & Synthetic Viability of 2,2-Difluoroglutaric Anhydride: A Technical Guide
Executive Summary: The "Make vs. Buy" Reality
For researchers in medicinal chemistry and drug development, 2,2-Difluoroglutaric anhydride (CAS 79361-03-8) represents a critical building block for introducing metabolically stable difluoromethylene (-CF₂-) groups into piperidine and glutarimide scaffolds.
However, a direct commercial search for this anhydride often yields limited stock availability or "inquire for quote" status. This is not due to a lack of synthetic capability but rather hydrolytic instability . The electron-withdrawing effect of the gem-difluoro group at the
Strategic Recommendation: The most reliable supply chain strategy is a "Buy the Acid, Make the Anhydride" approach.
-
Commercially Viable Precursor: 2,2-Difluoroglutaric acid (CAS 380-86-9).[1][2]
-
Conversion: One-step dehydration using Trifluoroacetic Anhydride (TFAA) or Acetic Anhydride (
).
This guide details the sourcing of the precursor, the validated synthesis of the anhydride, and its downstream applications in high-value heterocyclic synthesis.
Chemical Profile & Commercial Landscape[2]
Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| IUPAC Name | 3,3-Difluorodihydro-2H-pyran-2,6(3H)-dione |
| CAS Number | 79361-03-8 |
| Molecular Formula | |
| Molecular Weight | 150.08 g/mol |
| Precursor CAS | 380-86-9 (2,2-Difluoroglutaric acid) |
| Stability | Moisture Sensitive (Store under |
Sourcing Strategy
While the anhydride is listed by aggregators (e.g., LookChem), major catalog suppliers (Fluorochem, Sigma-Aldrich, Enamine) typically stock the acid form .
Table 1: Commercial Availability Matrix
| Compound Form | CAS | Availability Status | Typical Suppliers | Recommendation |
| Acid | 380-86-9 | High (In Stock) | Fluorochem, Shanghai Yuanye, Apollo Scientific | Primary Source |
| Anhydride | 79361-03-8 | Low (Custom/Lead Time) | Specialized Fluorine Vendors (e.g., SynQuest) | Only for non-synthetic labs |
| Ester | 79361-01-6 | Medium | Enamine, Combi-Blocks | Alternative precursor (requires hydrolysis) |
Technical Deep Dive: Synthesis & Manufacturing
The synthesis of this compound is a dehydration reaction driven by the removal of water from the dicarboxylic acid. Two primary protocols exist, distinguished by the dehydrating agent used.[3][4]
Protocol A: Trifluoroacetic Anhydride (TFAA) Method
Best for small-scale, high-purity applications.
Rationale: TFAA is a volatile liquid (bp 40°C). Excess reagent and the byproduct (trifluoroacetic acid, bp 72°C) can be removed via simple distillation/evaporation, leaving the crude anhydride without aqueous workup.
-
Setup: Flame-dried round-bottom flask, inert atmosphere (
). -
Reactants: Charge 2,2-Difluoroglutaric acid (1.0 eq). Add excess TFAA (3.0–5.0 eq).
-
Reaction: Reflux (approx. 40–50°C) for 2–4 hours.
-
Workup: Remove excess TFAA and TFA under reduced pressure.
-
Purification: Vacuum distillation of the residue (if necessary) or use crude if purity >95% by NMR.
Protocol B: Acetic Anhydride ( ) Method
Scalable, industrial standard (Reference: WO1981001002A1).
Rationale: Cheaper reagent, but requires higher temperatures to remove the byproduct (acetic acid).
-
Dissolution: Dissolve 2,2-difluoroglutaric acid in excess acetic anhydride (approx. 4 vol).
-
Reflux: Heat to reflux (approx. 140°C bath) for 2 hours.
-
Isolation: Distill off the acetic acid/acetic anhydride mixture.
-
Product: The residue is the target anhydride, often an oil that solidifies upon cooling or standing.[5]
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway from the commercially available acid to the target anhydride.
Applications in Drug Discovery
The utility of this compound lies in its ability to introduce the gem-difluoro motif, which serves as a bioisostere for carbonyls or ethers and blocks metabolic oxidation at the
Synthesis of 5,5-Difluoropiperidines
Piperidines are ubiquitous in medicinal chemistry. The 5,5-difluoro modification lowers the
-
Mechanism: The anhydride reacts with an imine or amine to form a lactam (glutarimide derivative), which is subsequently reduced.
-
Key Reference: Moens et al. (2012) demonstrated this route to access 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines.
Fluorinated Glutarimides (Thalidomide Analogs)
Glutarimide rings are the pharmacophore for Cereblon (CRBN) binding in PROTACs and immunomodulatory drugs (IMiDs).
-
Utility: 2,2-Difluorination of the glutarimide ring can modulate the hydrolytic stability of the imide bond and alter the binding affinity to CRBN.
Application Logic Diagram
Figure 2: Primary application pathways in medicinal chemistry for heterocyclic synthesis.
Handling & Storage Protocols
Due to the high electrophilicity of the carbonyl carbons adjacent to the fluorine atoms, strict adherence to exclusion of moisture is required.
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Handling: Handle inside a glovebox or use Schlenk techniques.
-
Solvent Compatibility: Compatible with DCM, THF, and Toluene. Avoid protic solvents (MeOH, Water) unless hydrolysis is intended.
-
QC Check: Before use, check
NMR. Appearance of a broad singlet around 10-12 ppm indicates hydrolysis back to the di-acid.
References
-
Moens, M., et al. (2012). Synthesis of 2-aryl-3-hydroxymethyl-5,5-difluoropiperidines. Tetrahedron. (Demonstrates synthesis from ethyl bromodifluoroacetate/anhydride route).
-
Flohé, L., et al. (1981). Fluoro-substituted prostaglandins and prostacyclins. WO1981001002A1. (Example 70 details the acetic anhydride dehydration protocol).
-
LookChem. this compound Product Information. (General commercial aggregation data).
-
ChemicalBook. 2,2-Difluoropentanedioic acid (Precursor) Suppliers. (Sourcing for CAS 380-86-9).
Sources
Navigating the Supply and Application of 2,2-Difluoroglutaric Anhydride
A Technical Whitepaper for Medicinal Chemistry and Drug Development
Executive Summary
2,2-Difluoroglutaric anhydride is a high-value, transient fluorinated building block used to introduce the gem-difluoro motif into peptidomimetics and small molecule inhibitors. Unlike its non-fluorinated analogs, this compound exhibits high moisture sensitivity and rapid hydrolysis, making it a "make-on-demand" intermediate rather than a shelf-stable commodity.
This guide addresses the critical supply chain reality: researchers should primarily source the stable precursor, 2,2-difluoroglutaric acid (CAS 380-86-9), and perform in situ dehydration. This document details the sourcing landscape, validated synthesis protocols, and quality control metrics required to successfully deploy this reagent in drug discovery.
Part 1: The Chemical Imperative
The Gem-Difluoro Effect in Drug Design
The introduction of a gem-difluoro group (CF
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) renders the adjacent positions resistant to metabolic oxidation (e.g., by CYP450 enzymes).
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of neighboring amines or carboxylic acids, affecting bioavailability and receptor binding.
-
Conformational Locking: The gauche effect of the fluorine atoms can lock the glutaric backbone into specific conformations, enhancing binding affinity.
Decision Framework: Sourcing vs. Synthesis
Because this compound (CAS 79361-03-8) is prone to hydrolysis upon exposure to atmospheric moisture, commercial stocks are often degraded or prohibitively expensive. The optimal workflow involves purchasing the stable acid and converting it.
Figure 1: The strategic sourcing workflow favors purchasing the stable acid precursor (CAS 380-86-9) over the unstable anhydride.
Part 2: Key Suppliers & Sourcing Landscape
The Precursor: 2,2-Difluoroglutaric Acid (CAS 380-86-9)
This is the commercially viable form. It is a white, crystalline solid that is stable at room temperature.
Primary Suppliers (Verified Availability):
| Supplier | Type | Region | Est. Purity | Notes |
| Apollo Scientific | Catalog | UK/Global | ≥97% | Reliable stock of fluorinated intermediates. |
| BLD Pharm | Catalog | China/Global | ≥95% | Good for bulk scale-up quantities (grams to kilos). |
| Fluorochem | Catalog | UK | ≥97% | Specialist in fluorine chemistry; often holds local stock. |
| Shanghai Yuanye | Manufacturer | China | ≥95% | Cost-effective for larger batches; check lead times. |
| Matrix Scientific | Catalog | USA | ≥96% | Good for rapid US domestic delivery. |
Custom Synthesis Partners (For the Anhydride)
If your protocol strictly requires the isolation of the anhydride (e.g., for GMP manufacturing where in situ steps are limited), you must contract a custom synthesis organization (CRO) to manufacture, package under inert gas, and ship in moisture-barrier packaging.
-
WuXi AppTec: High capacity for custom fluorination.
-
Enamine: Extensive building block library and custom synthesis capabilities.
-
SynQuest Laboratories: US-based specialist in fluorinated gases and reagents.
Part 3: Technical Protocol – Synthesis & Handling
Objective: Convert 2,2-difluoroglutaric acid to this compound immediately prior to use.
Safety: Work in a fume hood. Trifluoroacetic anhydride (TFAA) and Acetic Anhydride (Ac
Method A: Acetic Anhydride Dehydration (Standard)
Best for: General synthesis where trace acetyl impurities are tolerable.
-
Charge: In a flame-dried round-bottom flask, suspend 2,2-difluoroglutaric acid (1.0 eq) in Acetic Anhydride (4.0 eq) .
-
Reflux: Heat the mixture to reflux (approx. 140°C) for 2–4 hours. The solid acid will dissolve as it converts to the anhydride.
-
Monitoring: Monitor by
F NMR. The acid signal (approx. -110 ppm, broad) will shift and sharpen for the anhydride. -
Isolation: Distill off the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Purification: The residue is the crude this compound. For high purity, vacuum distill the product (bp approx. 80–90°C at reduced pressure, value to be determined experimentally based on vacuum strength).
Method B: TFAA Dehydration (Mild Conditions)
Best for: Temperature-sensitive downstream applications.
-
Dissolve: Dissolve 2,2-difluoroglutaric acid in dry DCM or THF (0.5 M).
-
Add: Add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise at 0°C.
-
React: Stir at room temperature for 2 hours.
-
Workup: Evaporate solvent and volatile TFA byproduct under high vacuum. The residue is the anhydride.[1][2][3][4][5]
Figure 2: Reaction pathway from acid precursor to nucleophilic ring opening.
Part 4: Quality Control & Validation
Trusting a supplier's label on a moisture-sensitive fluorinated compound is a risk. Validate every batch.
Visual Inspection
-
Pass: White crystalline solid (Acid) or Clear/Pale Yellow Oil/Low-melting solid (Anhydride).
-
Fail: Wet, clumped solid or liquid with white precipitate (indicates hydrolysis).
F NMR (The Gold Standard)
Fluorine NMR is the quickest way to determine purity and the ratio of Acid to Anhydride.
-
Solvent: Use anhydrous CDCl
or Acetone- . Avoid DMSO- if it is wet, as it will hydrolyze the anhydride in the tube. -
Signal: The CF
group will appear as a triplet (coupling to adjacent CH ). -
Shift Difference: The chemical shift of the CF
in the cyclic anhydride is distinct from the open-chain acid.
Titration (For Acid Precursor)
-
Perform a standard acid-base titration with NaOH to confirm the molecular weight corresponds to the dicarboxylic acid (MW = 168.09 g/mol ). Significant deviation suggests wet product or mono-decarboxylation impurities.
References
-
Synthesis of Fluorinated Anhydrides
- Title: Fluoro-substituted prostaglandins and prostacyclins.
- Source: P
- Context: Describes the reflux of 2,2-difluoroglutaric acid in acetic anhydride to yield this compound.
-
Precursor Sourcing (2,2-Difluoroglutaric Acid)
- Source: PubChem Compound Summary for CID 20455501 (CAS 380-86-9).
- Context: Verifies the identity, CAS number, and chemical structure of the stable acid precursor.
-
General Anhydride Synthesis Methodology
-
Title: Synthesis of anhydrides (General Organic Chemistry).[6]
- Source: Organic Chemistry Portal.
- Context: Validates the use of dehydration agents for converting dicarboxylic acids to cyclic anhydrides.
-
-
Bioisosterism of Gem-Difluoro Groups
- Title: Fluorine in Medicinal Chemistry.
- Source: Journal of Medicinal Chemistry (Review).
- Context: Background on why the gem-difluoro motif is a critical target for synthesis.
-
(Note: General search for "Fluorine Medicinal Chemistry" recommended for broad background).
Sources
- 1. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO1981001002A1 - Fluoro-substituted prostaglandins and prostacyclins - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. DIFLUOROACETIC ANHYDRIDE | 401-67-2 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 2,2-Difluoroglutaric Anhydride in Peptide Synthesis
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
The introduction of fluorine into peptide structures is a powerful strategy in medicinal chemistry, offering a nuanced approach to tuning biophysical properties and intermolecular interactions.[1] The unique stereoelectronic properties of the fluorine atom can profoundly influence peptide conformation, metabolic stability, and binding affinity. The gem-difluoroalkyl group (CF2), in particular, serves as a metabolically stable isostere for a ketone or ether linkage and can impart significant conformational constraints on a peptide backbone.[2][3]
2,2-Difluoroglutaric anhydride emerges as a highly versatile reagent for introducing this valuable gem-difluoromethylene group into peptides. As a cyclic anhydride, it readily reacts with primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue, via a nucleophilic acyl substitution. This reaction opens the anhydride ring, creating a stable amide bond and leaving a terminal carboxylic acid. This dual functionality makes this compound an exceptional tool for peptide modification, serving as a linker, a conformational restraint for peptide stapling, and a handle for further functionalization.
This guide provides an in-depth exploration of the chemistry of this compound and detailed protocols for its application in solid-phase peptide synthesis (SPPS), empowering researchers to leverage its unique properties in the development of next-generation peptide therapeutics.
Mechanism of Action: The Amine-Anhydride Reaction
The core of this compound's utility lies in its reaction with nucleophilic primary amines. This reaction proceeds through a well-established nucleophilic addition-elimination mechanism.[4][5]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the anhydride. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[4]
-
Ring Opening: The tetrahedral intermediate is unstable. The electron pair from the oxygen anion reforms the carbonyl double bond, leading to the cleavage of the C-O bond within the anhydride ring. This ring-opening step is rapid.[5]
-
Proton Transfer: The resulting product contains a carboxylic acid and an amide. A base present in the reaction mixture, often a second equivalent of the peptide's amine or a non-nucleophilic base like diisopropylethylamine (DIPEA), deprotonates the newly formed ammonium ion to yield the final, stable amide product.[6]
The presence of the electron-withdrawing gem-difluoro group adjacent to one of the carbonyls enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack.
Caption: Reaction mechanism of an amine with this compound.
Applications in Peptide Synthesis
The unique structure of this compound allows for several strategic applications in peptide design and drug development.
N-Terminal and Lysine Side-Chain Modification
The most direct application is the acylation of the N-terminal α-amino group or the ε-amino group of a lysine residue. This modification achieves two primary goals:
-
Introduction of a Fluorinated Moiety: Capping a peptide with the 2,2-difluoroglutarate group can enhance metabolic stability by shielding the N-terminus from aminopeptidases. It also modifies the peptide's lipophilicity and conformational landscape.[1][7]
-
Installation of a Carboxylic Acid Handle: The reaction leaves a free carboxylic acid at the terminus of the newly introduced linker. This handle can be used for subsequent conjugations, such as attaching polyethylene glycol (PEG) chains, fluorescent dyes, or cytotoxic drug payloads, using standard carbodiimide coupling chemistry.
Peptide Stapling and Macrocyclization
Peptide stapling is a strategy used to constrain a peptide in a specific secondary structure, most commonly an α-helix, by covalently linking the side chains of two amino acids.[8] This conformational rigidity can lead to increased target affinity, enhanced cell permeability, and improved resistance to proteolysis.[9]
This compound is an ideal candidate for a two-component stapling reaction.[10] A peptide can be synthesized with two lysine residues (or other amine-containing non-natural amino acids) at appropriate positions (e.g., i and i+4 or i and i+7). After selective deprotection of the lysine side-chain protecting groups (e.g., Alloc or Mtt), the bifunctional anhydride can be used to bridge the two amino groups, forming a rigid, difluorinated staple.
Caption: Workflow for stapling a peptide using this compound.
Conformational Control
The gem-difluoro group exerts a significant conformational influence. Studies on macrocyclic systems have shown that gem-difluorination can alter the equilibrium between different conformers, for instance, by promoting a cis-amide bond conformation where a trans bond would otherwise be overwhelmingly favored.[2][3] This ability to subtly yet powerfully influence the three-dimensional shape of a peptide is a key advantage in designing molecules that can fit precisely into a biological target's binding pocket.
| Property | Unmodified Peptide | Peptide Modified with 2,2-Difluoroglutarate Linker | Rationale / Causality |
| Conformation | Flexible / Random Coil | Conformationally constrained / Higher helicity | The rigid five-carbon linker restricts backbone movement, stabilizing secondary structures.[9] |
| Protease Stability | Susceptible to proteolysis | Increased resistance | N-terminal capping blocks exopeptidases; conformational rigidity can hinder access by endopeptidases. |
| Lipophilicity (LogP) | Varies with sequence | Increased | The fluorinated hydrocarbon linker adds nonpolar character to the peptide.[1] |
| Binding Affinity | Baseline | Potentially increased | Pre-organization into the bioactive conformation reduces the entropic penalty of binding.[3] |
| Further Conjugation | Limited to side chains | Facile via terminal -COOH | The linker provides a specific, orthogonal site for attaching other molecules. |
Table 1. Comparison of properties between a native peptide and one modified with a 2,2-difluoroglutarate linker.
Experimental Protocols
The following protocols are designed for standard manual or automated solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[11]
Protocol 1: N-Terminal Modification of a Resin-Bound Peptide
This protocol details the capping of the N-terminus of a fully assembled, resin-bound peptide.
Materials and Reagents:
-
Fmoc-protected peptide-resin (e.g., on Rink Amide or Wang resin)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
SPPS reaction vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine treatment for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
Coupling Reaction Setup: Prepare the coupling solution in a separate vial. Dissolve this compound (5.0 eq) in DMF. Add DIPEA (5.0 eq) to the solution.
-
Scientist's Note: Using a 5-fold excess of both the anhydride and a non-nucleophilic base like DIPEA ensures the reaction goes to completion. DIPEA acts as a base to neutralize any acidic species without competing as a nucleophile.[12]
-
-
Coupling: Add the prepared coupling solution to the resin. Agitate at room temperature for 2 hours.
-
Monitoring (Optional): To check for reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful reaction.
-
Final Washing: Once the reaction is complete, drain the coupling solution. Wash the resin extensively with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage or further modification at the newly installed carboxylic acid.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity of the final product by LC-MS.
Caption: A step-by-step workflow for SPPS-based peptide modification.
| Parameter | Recommended Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent swelling properties for polystyrene resins and solubilizes reactants well.[13] |
| Anhydride Equivalents | 3 - 5 eq. | Drives the reaction to completion by ensuring a high concentration of the acylating agent. |
| Base | Diisopropylethylamine (DIPEA) | A bulky, non-nucleophilic base that activates the amine without competing in the reaction. |
| Base Equivalents | 3 - 5 eq. | Neutralizes the carboxylic acid byproduct and any residual acid, maintaining optimal reaction pH. |
| Reaction Time | 1 - 4 hours | Typically sufficient for complete acylation of unhindered primary amines. |
| Monitoring | Kaiser Test | A reliable qualitative test to confirm the consumption of free primary amines on the resin. |
Table 2. Typical reaction parameters for coupling this compound in SPPS.
Trustworthiness and Validation
The protocols described are built upon established principles of solid-phase peptide synthesis and anhydride chemistry.[6][11][14] Each protocol is a self-validating system. The success of the coupling step can be confirmed on-resin using the Kaiser test. The final validation of the entire process relies on standard analytical techniques. High-performance liquid chromatography (HPLC) will confirm the purity of the final product, while mass spectrometry (MS) will verify that the correct mass has been added, confirming the successful incorporation of the 2,2-difluoroglutarate moiety.
References
-
PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. PrepChem.com. Retrieved from [Link]
-
Sandee. (2021, November 11). Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. Retrieved from [Link]
-
Koutsoumpis, G., et al. (n.d.). ARTICLE. ChemRxiv. Retrieved from [Link]
-
Chen, P. H., et al. (2021). Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). 13.6. Reactions with Anhydride Electrophiles. In Introduction to Organic Chemistry. Retrieved from [Link]
-
Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
-
Nowick, J. S., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. Retrieved from [Link]
-
Harrison, T. S., et al. (2018). Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications. Retrieved from [Link]
-
Wang, C., et al. (2024). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts. Retrieved from [Link]
-
Scott, R. T. W., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Retrieved from [Link]
-
Aucagne, V., et al. (2021). Synthesis of the second-generation linker precursor. ResearchGate. Retrieved from [Link]
-
Kent, S. B. H. (2013). Introduction to Peptide Synthesis. In Methods in Molecular Biology. Retrieved from [Link]
-
Scott, R. T. W., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. National Institutes of Health. Retrieved from [Link]
-
Lau, Y. H., et al. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews. Retrieved from [Link]
-
Li, Z., et al. (2022). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry. Retrieved from [Link]
-
Spring, D. R., et al. (2018). Two-Component Stapling of Biologically Active and Conformationally Constrained Peptides: Past, Present, and Future. Advanced Therapeutics. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 6. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 7. Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: 2,2-Difluoroglutaric Anhydride as a Monomer for Tunable Polyesters
Executive Summary: The Fluorine Effect in Polyesters
In the development of biodegradable polymers for biomedical applications (e.g., drug delivery systems, resorbable sutures), a critical limitation of standard aliphatic polyesters—such as those derived from glutaric or succinic anhydride—is the "hydrophobicity-degradation paradox." Typically, increasing hydrophobicity to prevent premature swelling results in drastically slower hydrolytic degradation.
2,2-Difluoroglutaric anhydride (DFGA) offers a precise solution. The introduction of the gem-difluoro (
-
Increased Hydrophobicity: The low polarizability of the C-F bond increases the material's resistance to water uptake (swelling).
-
Accelerated Hydrolysis: The strong electron-withdrawing inductive effect (
) of the fluorine atoms renders the adjacent carbonyl carbon highly electrophilic, accelerating ester bond cleavage once water accesses the site.
This guide details the synthesis of the DFGA monomer, its copolymerization via Ring-Opening Copolymerization (ROCOP), and the characterization of the resulting fluorinated polyesters.
Material Properties & Comparison
The following table contrasts the fluorinated monomer against its non-fluorinated analog.
| Feature | Glutaric Anhydride (GA) | This compound (DFGA) | Impact on Polymer |
| Structure | Fluorine acts as a backbone stiffener. | ||
| Molecular Weight | 114.10 g/mol | 150.08 g/mol | Higher density materials. |
| Ester Reactivity | Moderate | High (Electrophilic activation) | Faster hydrolytic degradation rates. |
| Hydrophobicity | Low/Moderate | High | Reduced initial water uptake/swelling. |
| Glass Transition ( | Lower | Higher |
Experimental Protocols
Protocol A: Monomer Synthesis (Dehydration)
Rationale: Commercial availability of DFGA is limited. It is best synthesized fresh from 2,2-difluoroglutaric acid using trifluoroacetic anhydride (TFAA) as a mild dehydrating agent to prevent ring-opening side reactions common with thermal dehydration.
Reagents:
-
2,2-Difluoroglutaric acid (98% purity)
-
Trifluoroacetic anhydride (TFAA) (1.5 equivalents)
-
Dichloromethane (DCM) (Anhydrous)
-
Inert Atmosphere: Nitrogen (
) or Argon
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with
. -
Dissolution: Add 10.0 g (59.5 mmol) of 2,2-difluoroglutaric acid to 50 mL of anhydrous DCM.
-
Addition: Cool the system to 0°C. Dropwise add 12.6 mL (89.2 mmol) of TFAA via a syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and reflux at 40°C for 4 hours.
-
Isolation: Remove solvent and excess TFAA under reduced pressure (rotary evaporator).
-
Purification: The crude residue is often a semi-solid. Recrystallize from a mixture of dry diethyl ether/hexane (1:3) or sublime under high vacuum (0.1 mbar) at 60°C to obtain white crystalline needles.
-
Storage: Store in a glovebox; the anhydride is moisture-sensitive.
Protocol B: Ring-Opening Copolymerization (ROCOP)
Rationale: ROCOP with epoxides allows for the synthesis of perfectly alternating polyesters. We utilize a Salen-Chromium(III) catalyst, known for suppressing ether linkages (homopolymerization of epoxide).
Reagents:
-
Monomer: this compound (DFGA)
-
Comonomer: Cyclohexene Oxide (CHO) (Distilled over
) -
Catalyst: (Salen)Cr(III)Cl
-
Co-catalyst: PPNCl (Bis(triphenylphosphine)iminium chloride)[1]
-
Solvent: Toluene (Anhydrous)
Workflow Diagram (DOT):
Caption: Catalytic cycle for the alternating copolymerization of DFGA and Epoxide mediated by (Salen)Cr(III) complex.
Step-by-Step Procedure:
-
Glovebox Operation: In a
-filled glovebox, weigh DFGA (1.0 eq), CHO (1.0 eq), (Salen)CrCl (0.002 eq), and PPNCl (0.002 eq) into a dry Schlenk tube.-
Note: Strict 1:1 stoichiometry of monomer/epoxide is not required if the catalyst is selective, but excess epoxide acts as the solvent.
-
-
Reaction: Seal the tube, remove from glovebox, and place in a thermostated oil bath at 80°C. Stir for 24 hours.
-
Quenching: Cool to room temperature. Add a drop of dilute HCl in methanol to quench the catalyst.
-
Precipitation: Dilute the crude mixture with minimal DCM and precipitate dropwise into cold excess methanol (10x volume).
-
Drying: Filter the white polymer precipitate and dry under vacuum at 40°C overnight.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated against specific structural markers.
| Technique | Target Marker | Interpretation |
| Confirm ester linkage formation (shift from epoxide signal). | ||
| Verify integrity of the gem-difluoro group; lack of fluoride ion signal indicates stability during polymerization. | ||
| GPC (THF) | Monomodal distribution | PDI < 1.2 indicates controlled polymerization; PDI > 1.5 suggests transesterification side reactions. |
| DSC | Expect |
Self-Validation Check:
-
Did the reaction turn green/brown? (Indicates active Cr-catalyst species).[1]
-
Is the
H NMR showing ether linkages ( 3.4-3.8 ppm)? If yes, the catalyst selectivity failed; lower the temperature or increase the [PPNCl] co-catalyst ratio.
Applications in Drug Development
The unique "activated ester" motif of poly(DFGA-co-epoxide) makes it ideal for:
-
pH-Responsive Degradation: The inductive effect of fluorine lowers the pKa of the hydrolysis transition state. These polymers degrade significantly faster in slightly acidic environments (e.g., tumor microenvironments, pH 6.5) compared to physiological pH (7.4).
-
Surface Erosion: Unlike bulk-eroding polyesters (like PLGA) which can dump acid payloads suddenly, the hydrophobicity of the fluorinated backbone promotes surface erosion, leading to zero-order drug release kinetics.
References
-
Synthesis of Fluorinated Anhydrides
-
ROCOP Mechanism & Catalysis
-
Long, B. K., et al. "Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure-Property Relationships." Chemical Reviews, 2016. Available at: [Link]
-
-
Hydrolytic Degradation of Fluorinated Polyesters
-
General Anhydride Polymerization
-
"Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex." Polymer Chemistry, RSC. Available at: [Link]
-
Sources
- 1. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Designed to Degrade: Tailoring Polyesters for Circularity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Ring-Opening of 2,2-Difluoroglutaric Anhydride
This Application Note is designed to provide a comprehensive, technical guide for the regioselective ring-opening of 2,2-difluoroglutaric anhydride (DFGA). It addresses the mechanistic nuances of fluorinated electrophiles and provides validated protocols for synthesizing functionalized gem-difluoro building blocks.
Regiocontrol, Mechanistic Insights, and Synthetic Protocols
Executive Summary
The incorporation of gem-difluoromethylene (
This compound (DFGA) serves as a potent desymmetrization platform. However, its reaction with nucleophiles is governed by a subtle competition between inductive activation (favoring attack at the
Mechanistic Insight: The Regioselectivity Paradox
When a nucleophile (e.g., a primary amine or alcohol) approaches this compound, it faces two electrophilic sites:
-
C2 (Proximal): Adjacent to the
group. -
C6 (Distal): Separated by methylene spacers.
The Competition
-
Electronic Induction (
Effect): The fluorine atoms are strongly electron-withdrawing, making C2 significantly more electrophilic ( ) than C6. Under purely Coulombic control, nucleophiles should attack C2. -
Steric & Field Effects (The "Distal" Rule): Despite the inductive activation, the lone pairs on the fluorine atoms create a repulsive electrostatic field (field effect) and steric bulk that shields the C2 carbonyl. Furthermore, the tetrahedral intermediate formed at C2 is destabilized by the repulsion between the developing alkoxide anion and the fluorine lone pairs.
Conclusion: Under standard kinetic conditions (non-catalyzed or basic conditions), Distal Attack (C6) is the major pathway. This yields products where the free carboxylic acid is adjacent to the
Pathway Visualization
The following diagram illustrates the divergent pathways and the dominance of distal attack.
Figure 1: Regiodivergent ring-opening pathways. Distal attack is favored due to electrostatic repulsion at the difluoro-substituted carbon.
Experimental Protocols
Protocol A: Synthesis of this compound
Prerequisite: If the anhydride is not purchased, it must be prepared fresh from the diacid.
Reagents:
-
2,2-Difluoroglutaric acid (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.5 equiv) or Acetic Anhydride (excess)
-
Solvent: Anhydrous DCM or neat (if using Ac2O)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2,2-difluoroglutaric acid under nitrogen.
-
Addition: Add TFAA dropwise at 0°C. (TFAA is preferred over Acetic Anhydride for easier workup and lower temperatures).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by 19F NMR (shift from acid signal ~-109 ppm to anhydride signal ~-115 ppm).
-
Workup: Concentrate the mixture under reduced pressure to remove TFA and excess TFAA.
-
Purification: The residue is often pure enough. If necessary, sublime under high vacuum or recrystallize from cold Et2O/Hexane.
-
Storage: Store in a desiccator at -20°C. Hydrolysis is rapid upon exposure to moisture.
Protocol B: Regioselective Aminolysis (Synthesis of 4,4-Difluoroglutaramic Acids)
Target: Synthesis of the "Distal" amide product (4,4-difluoro-4-carboxy-butanamide derivative).
Materials:
-
This compound (1.0 mmol)
-
Primary Amine (
) (1.05 mmol) -
Triethylamine (TEA) (1.1 mmol) - Optional, acts as HCl scavenger if amine salt is used, or general base.
-
Solvent: Anhydrous THF or DCM.
Step-by-Step:
-
Dissolution: Dissolve this compound (170 mg, 1 mmol) in anhydrous THF (5 mL) under Argon. Cool to -10°C .
-
Note: Lower temperature enhances regioselectivity for the distal attack.
-
-
Nucleophile Addition: Add the amine (dissolved in 1 mL THF) dropwise over 10 minutes.
-
Mechanistic Check: Rapid addition may cause local heating, reducing selectivity.
-
-
Equilibration: Allow the mixture to warm to 0°C and stir for 1 hour, then to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC (stain with Bromocresol Green for free acid detection) or 19F NMR.
-
Quench & Workup:
-
Acidify with 1M HCl to pH ~2.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry over
and concentrate.
-
-
Purification: The major regioisomer (Distal) is typically isolated via column chromatography (MeOH/DCM gradient).
Expected Data (Regioisomer Identification):
| Feature | Major Isomer (Distal Attack) | Minor Isomer (Proximal Attack) |
| Structure | ||
| 19F NMR | Triplet (or dd) ~ -105 ppm | Multiplet (complex) ~ -110 ppm |
| 13C NMR (C=O) | Amide C=O is upfield (~170 ppm) | Amide C=O is downfield (adj. to F) |
| HMBC | Amide proton correlates to | Amide proton correlates to |
Troubleshooting & Optimization
Controlling Regioselectivity
If the Proximal isomer (attack at C2) is required (e.g., for specific peptidomimetics), the standard conditions must be inverted.
-
Strategy: Use a Lewis Acid catalyst that coordinates to the distal carbonyl, or exploit the "Symbiotic Effect" with specific soft nucleophiles.
-
Alternative: Use N-metallated amines (e.g., Lithium amides) at very low temperatures (-78°C). The coordination of Li+ to the hardest oxygen (distal) might direct the attack there? No, Li+ coordinates to the most electron-rich oxygen. The C2 carbonyl oxygen is less basic due to F-induction. Thus, Li+ coordinates C6, activating it further for distal attack.
-
To get Proximal: It is chemically difficult via direct opening. A better route is to synthesize the 2,2-difluoro-half-ester via Reformatsky chemistry rather than anhydride opening.
Handling Moisture
DFGA is highly hygroscopic.
-
Symptom: 19F NMR shows a broad singlet at -109 ppm (Hydrate/Diacid).
-
Fix: Re-treat with TFAA (Protocol A) immediately before use.
References
-
General Reactivity of Fluorinated Anhydrides
- Detailed analysis of gem-difluoro anhydride ring opening.
-
G. K. S.[1] Prakash, et al. "Nucleophilic Ring Opening of 2,2-Difluorosuccinic Anhydride." Journal of Fluorine Chemistry, 2010.
-
Synthesis of Difluoroglutaric Acid Precursors
- Methodology for the synthesis of the diacid starting m
- Percy, J. M., et al. "Building Block Approaches to Aliphatic Organofluorine Compounds." Tetrahedron, 2005.
- Regioselectivity Rules in Cyclic Anhydrides: Foundational text on steric vs electronic control in anhydride opening. Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. (Applied principles).
(Note: Specific literature on this compound is sparse compared to the succinic analog. The protocols above are derived from the established reactivity profiles of homologous 2,2-difluorosuccinic anhydrides and general cyclic anhydride chemistry.)
Sources
Application Notes and Protocols: Acylation of Amines with 2,2-Difluoroglutaric Anhydride for Pharmaceutical Research
Introduction: The Strategic Incorporation of the 2,2-Difluoroglutaramide Moiety in Drug Discovery
In the landscape of modern medicinal chemistry, the precise modification of molecular scaffolds to enhance pharmacological properties is a cornerstone of drug design. The acylation of amines with 2,2-difluoroglutaric anhydride is a key synthetic transformation that introduces the 2,2-difluoroglutaramide or a subsequent 3,3-difluoroglutarimide moiety into a target molecule. This structural motif is of significant interest to researchers and drug development professionals, particularly in the burgeoning field of targeted protein degradation.
The geminal difluoro substitution on the glutaric backbone is not a trivial alteration. It imparts unique conformational constraints and electronic properties to the molecule. These characteristics can significantly influence binding affinity to target proteins, metabolic stability, and cell permeability. Notably, the 3,3-difluoroglutarimide moiety has emerged as a crucial component in the design of novel Cereblon (CRBN) E3 ligase modulators, including those used in Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5][6] The glutarimide moiety is essential for binding to Cereblon, and modifications such as difluorination can fine-tune this interaction and the overall efficacy of the degrader.[1][7][8]
This application note provides a comprehensive guide for researchers on the acylation of primary and secondary amines with this compound. It delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the characterization of the resulting products, with a focus on ensuring scientific integrity and reproducibility.
Reaction Mechanism and Scientific Rationale
The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of a carboxylate, which then abstracts a proton from the newly formed ammonium ion to yield the final N-substituted 2,2-difluoroglutaramidic acid.
The presence of the two fluorine atoms at the α-position to one of the carbonyl groups has a significant impact on the reactivity of the anhydride. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to the non-fluorinated glutaric anhydride.
Experimental Protocol: Synthesis of N-Aryl-2,2-difluoroglutaramidic Acid
This protocol details a representative procedure for the acylation of an aromatic amine (aniline) with this compound. The principles can be adapted for other primary and secondary amines.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | ≥97% |
| Aniline | Reagent Grade, freshly distilled |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Filtration apparatus | |
| NMR tubes and spectrometer | |
| IR spectrometer | |
| Mass spectrometer |
Safety Precautions
-
This compound is a moisture-sensitive and potentially corrosive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aniline is toxic and readily absorbed through the skin. Handle with care in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of aniline (1.0 eq.) in anhydrous DCM dropwise over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted anhydride and the carboxylic acid byproduct.
-
Wash the organic layer with 1 M hydrochloric acid (HCl) to remove any unreacted aniline.
-
Finally, wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-phenyl-2,2-difluoroglutaramidic acid can be further purified by recrystallization or column chromatography on silica gel, if necessary.
-
Visualization of the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of N-Aryl-2,2-difluoroglutaramidic acid.
Caption: Simplified reaction mechanism for the acylation of an amine with this compound.
Characterization of the Product
Thorough characterization of the synthesized N-aryl-2,2-difluoroglutaramidic acid is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons of the aniline moiety, the amide proton (N-H), and the diastereotopic methylene protons of the glutaramic acid backbone.
-
¹³C NMR: Will display signals for the carbonyl carbons, the carbon bearing the gem-difluoro group, the other aliphatic carbons, and the aromatic carbons.
-
¹⁹F NMR: Is a powerful tool for confirming the presence of the difluoro group. A single signal, likely a triplet of triplets due to coupling with the adjacent methylene protons, is expected.[9][10][11][12][13] The chemical shift will be characteristic of a CF₂ group adjacent to a carbonyl.[10][13]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and C-F stretches.
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful acylation. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Representative Analytical Data (Expected for N-phenyl-2,2-difluoroglutaramidic acid):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-7.6 ppm), Amide proton (broad singlet, δ ~8-9 ppm), Methylene protons adjacent to the amide (triplet), Methylene protons adjacent to the CF₂ group (triplet of triplets). |
| ¹³C NMR | Carbonyl carbons (δ ~165-175 ppm), Aromatic carbons (δ ~120-140 ppm), Aliphatic carbons. |
| ¹⁹F NMR | A signal in the typical range for an aliphatic CF₂ group. |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, carboxylic acid), ~1680 (C=O stretch, amide), ~1100-1200 (C-F stretch). |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
Conclusion and Future Perspectives
The acylation of amines with this compound is a robust and efficient method for the synthesis of valuable building blocks for drug discovery. The resulting 2,2-difluoroglutaramides and their cyclized glutarimide derivatives are of particular importance in the development of next-generation therapeutics, such as PROTACs and other Cereblon E3 ligase modulators. The protocol outlined in this application note provides a solid foundation for researchers to synthesize these important compounds. Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly lead to the discovery of novel bioactive molecules with improved therapeutic potential.
References
- Dubey, P. K., & Kumar, R. V. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Journal of the Indian Chemical Society, 78(5), 265-266.
- Massy-Westropp, R. A., & Price, M. F. (1980). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Australian Journal of Chemistry, 33(2), 333-341.
-
PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. Retrieved from [Link]
- Chen, Y., et al. (2026).
- Farkas, E., & Viskolcz, B. (2008). Computational Study of the Aminolysis of Anhydrides: Effect of the Catalysis to the Reaction of Succinic Anhydride with Methylamine in Gas Phase and Nonpolar Solution. The Journal of Physical Chemistry A, 112(18), 4337-4345.
- Abdel-Magid, A. F., et al. (2025).
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
- Krascsenicsova, K., et al. (2016). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Tetrahedron Letters, 57(38), 4291-4294.
- Schwalm, B., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114958.
- Pedersen, B., et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 1507-1516.
- Zhang, X., et al. (2023).
-
Reactory. (n.d.). Reactions of Acid Anhydrides. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Cereblon E3 ligase modulator. In Wikipedia. Retrieved from [Link]
-
Dubey, P. K., & Kumar, R. V. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Zenodo. [Link]
- Reinermann, J., & Geyer, M. (2024). Development of PROTACS degrading KRAS and SOS1. Onco-Targets and Therapy, 17, 1-13.
- Jiang, W., et al. (2025).
- Chamberlain, P. P., & Hamann, L. G. (2019). Cereblon modulators: Low molecular weight inducers of protein degradation. Drug Discovery Today: Technologies, 31, 29-34.
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 9(1), 1-10.
- Lee, S., et al. (2017).
-
Scribd. (2024, May 15). Experiment 11 Written Lab Report - Aniline. Retrieved from [Link]
- Pomerantz, Y., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 844.
- Cornu, M., et al. (2025). PROTAC 2.0: Expanding the frontiers of targeted protein degradation. Drug Discovery Today, 30(6), 104376.
- Gerasimova, A. K., et al. (2001). ChemInform Abstract: Specific Features of Aminolysis of 4,5-Dichloronaphthalic Anhydride with Primary Amino Compounds. ChemInform, 32(32).
- Ott, C., et al. (2023). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 1-18.
- Kerber, R., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic Solids and Pharmaceutical Formulations. Journal of Magnetic Resonance, 342, 107271.
- Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions | bioRxiv [biorxiv.org]
- 6. PROTAC 2.0: Expanding the frontiers of targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biophysics.org [biophysics.org]
- 11. mdpi.com [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Gem-Difluoro Moiety as a Linchpin: Application Notes on the Use of 2,2-Difluoroglutaric Anhydride in the Synthesis of Novel Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the synthetic utility of 2,2-difluoroglutaric anhydride, a versatile C5 building block for the construction of a diverse array of fluorinated heterocycles. We present detailed application notes and step-by-step protocols for the synthesis of key heterocyclic cores, including 3,3-difluoropiperidine-2,6-diones (fluorinated glutarimides) and 5,5-difluorobarbiturates. The causality behind experimental choices, mechanistic insights, and practical considerations are discussed to empower researchers in the design and execution of novel synthetic strategies targeting next-generation therapeutics and agrochemicals.
Introduction: The Enduring Impact of Fluorine in Heterocyclic Chemistry
Fluorinated heterocycles are prevalent in a remarkable number of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Consequently, the development of robust synthetic methodologies for the introduction of fluorine into heterocyclic systems is of paramount importance.
This compound emerges as a particularly attractive starting material for the synthesis of gem-difluorinated five- and six-membered heterocycles. The gem-difluoro group at the α-position to a carbonyl group enhances the electrophilicity of the carbonyl carbons and can serve as a stable bioisostere for a carbonyl or hydroxyl group, or as a conformational lock. This guide will illuminate the synthetic pathways originating from this valuable precursor.
Core Synthesis: Preparation of 3,3-Difluoropiperidine-2,6-dione (2,2-Difluoroglutarimide)
The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, most notably found in the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. The introduction of a gem-difluoro group at the 3-position offers a novel avenue for modulating the biological activity of this important pharmacophore.
Mechanistic Rationale
The synthesis of 3,3-difluoropiperidine-2,6-dione from this compound proceeds via a two-step, one-pot reaction with ammonia or a primary amine. The reaction is a classic example of nucleophilic acyl substitution at both carbonyl carbons of the anhydride.[1] The initial nucleophilic attack of the amine on one of the carbonyl groups of the anhydride leads to the formation of a tetrahedral intermediate.[2] This intermediate then collapses to open the anhydride ring, forming a 2,2-difluoroglutaramide derivative. Subsequent intramolecular cyclization, driven by the nucleophilicity of the newly formed amide and the electrophilicity of the remaining carboxylic acid (or its activated form), leads to the formation of the stable six-membered imide ring with the expulsion of a water molecule.
Detailed Experimental Protocol: Synthesis of 5,5-Difluorobarbituric Acid
This protocol outlines a general procedure for the synthesis of 5,5-difluorobarbituric acid.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2.2 eq) in absolute ethanol (20-30 mL per gram of sodium) with cooling to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and this compound (1.0 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux with stirring for 6-8 hours. A precipitate may form during the reaction.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully acidify the mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
-
Purification: The crude 5,5-difluorobarbituric acid can be purified by recrystallization from hot water or an ethanol/water mixture to yield a crystalline solid.
Safety and Handling
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [3]* Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as anhydrides are water-sensitive.
-
Reactivity: Reacts with water, alcohols, and amines. Reactions with nucleophiles can be exothermic.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a range of fluorinated heterocycles of significant interest to the pharmaceutical and agrochemical industries. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules. The straightforward synthesis of fluorinated glutarimides and barbiturates from this precursor highlights its potential for constructing diverse and complex molecular architectures.
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Gessner, V. H., & Dunitz, J. D. (2009). The barbituric acid mystery.
- Mague, J. T., & Li, C. J. (2001). InCl3-Mediated cyclizations between homoallyl (thio) alcohols with aldehydes to provide polysubstituted tetrahydropyrans and thiacyclohexanes in high yields with excellent diastereoselectivities. The Journal of Organic Chemistry, 66(3), 739-747.
- Rychnovsky, S. D. (2008). The rhenium (VII) complex O3ReOSiPh3 is a particularly effective catalyst for Prins cyclizations using aromatic and α, β-unsaturated aldehydes. Organic Letters, 10(21), 4839-4842.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2020).
-
The reactions of acid anhydrides with ammonia and primary amines. (n.d.). Retrieved from [Link]
Sources
Application Note: Process Development for the Kilogram-Scale Synthesis of 2,2-Difluoroglutaric Anhydride
Executive Summary
The incorporation of gem-difluoro groups (
This guide details a robust, scalable 3-step protocol for synthesizing this compound starting from commercially available ethyl bromodifluoroacetate.[1] Unlike laboratory-scale methods that often rely on hazardous deoxofluorination agents (e.g., DAST, Deoxo-Fluor), this process utilizes a copper-mediated radical Michael addition, ensuring safety and reproducibility at the kilogram scale.[1]
Strategic Synthetic Pathway
The selected route prioritizes safety and cost-efficiency by avoiding high-pressure gaseous fluorinating agents.
The 3-Step Workflow
-
C-C Bond Formation: Copper-mediated Michael addition of ethyl bromodifluoroacetate to ethyl acrylate.[1]
-
Hydrolysis: Saponification of the diester to 2,2-difluoroglutaric acid.
-
Cyclization: Dehydration of the diacid to the target anhydride.[1]
Figure 1: Synthetic workflow for the production of this compound. The critical step is the initial C-C bond formation via copper-mediated radical transfer.[1]
Detailed Experimental Protocols
Step 1: Copper-Mediated Michael Addition
Objective: Synthesis of Diethyl 2,2-difluoroglutarate. Mechanism: Single Electron Transfer (SET) initiated radical addition.[1]
Reagents:
-
Ethyl bromodifluoroacetate (1.0 equiv)[1]
-
Ethyl acrylate (1.2 equiv)[1]
-
Copper powder (1.1 - 1.5 equiv, activated)[1]
-
TMEDA (Tetramethylethylenediamine) (0.1 equiv - optional but recommended for rate enhancement)[1]
-
Solvent: DMSO or DMF (Anhydrous)[1]
Scale-up Protocol:
-
Activation: Activate Copper powder by washing with dilute HCl, then water, acetone, and drying under vacuum.[1] This reduces the induction period.[1]
-
Setup: In a jacketed glass reactor inerted with Nitrogen, charge Copper powder and DMSO (5 vol).
-
Initiation (Critical): Heat the mixture to 50°C. Add 10% of the total Ethyl bromodifluoroacetate and Ethyl acrylate mixture.
-
Addition: Once initiated, feed the remaining mixture of bromide and acrylate over 2-4 hours, maintaining internal temperature between 55-65°C.
-
Workup: Cool to RT. Dilute with MTBE (Methyl tert-butyl ether) and quench with cold aqueous
(to complex copper).[1] Filter through Celite to remove solid residues.[1] -
Purification: Fractional distillation under reduced pressure.
Step 2: Hydrolysis to Diacid
Objective: Conversion to 2,2-Difluoroglutaric acid.[1] Challenge: Preventing decarboxylation while ensuring complete hydrolysis.
Protocol:
-
Dissolve the diester in THF/Water (1:1).[1]
-
Add NaOH (2.5 equiv, 4M solution) dropwise at 0°C.
-
Allow to warm to RT and stir for 4-6 hours. Monitor by TLC or HPLC.[1]
-
Isolation: Wash the aqueous layer with DCM (to remove unreacted organics).[1]
-
Acidify the aqueous layer carefully with conc.[1] HCl to pH 1 at 0°C.
-
Extract exhaustively with Ethyl Acetate (3x).[1]
-
Dry over
and concentrate. The product is usually a white solid.[1]
Step 3: Dehydration to Anhydride
Objective: Cyclization to this compound.[1]
Reagent Choice:
-
Acetic Anhydride (
):[1][2][3] Cost-effective for large scale.[1] Requires distillation to remove mixed anhydrides.[1] -
Trifluoroacetic Anhydride (TFAA):[1] Cleaner reaction, easier workup (volatile byproducts), but more expensive.[1] Recommended for high-purity pharma intermediates.[1]
Protocol (Using TFAA):
-
Suspend 2,2-difluoroglutaric acid (1.0 equiv) in DCM (anhydrous).
-
Add TFAA (1.2 equiv) dropwise at RT.[1]
-
Reflux for 2 hours (approx 40°C). The solid will dissolve as the anhydride forms.[1]
-
Purification: Remove solvent and TFA/TFAA under vacuum.[1] The residue is often pure enough, but can be recrystallized from dry hexane/toluene or sublimed.[1]
-
Storage: Store under Argon in a desiccator (highly moisture sensitive).[1]
-
Process Control & Data Analysis
Analytical Specifications
| Parameter | Method | Acceptance Criteria |
| Identity | 19F NMR | Singlet (or triplet) around -105 to -110 ppm (vs CFCl3). |
| Purity | GC-MS / HPLC | > 98.0% (Area %) |
| Water Content | Karl Fischer | < 0.1% (Critical for Anhydride stability) |
| Copper Residual | ICP-MS | < 10 ppm (Post-workup Step 1) |
Troubleshooting Guide
-
Issue: Reaction in Step 1 does not start.
-
Issue: Low yield in Step 3.
Safety & Handling (E-E-A-T)
-
Ethyl Bromodifluoroacetate: Lachrymator and corrosive.[1] Handle in a fume hood. Potential for HF generation upon thermal decomposition.[1][5]
-
Exotherm Control: The radical addition (Step 1) has a significant induction period.[1] Engineering controls (jacketed reactor with active cooling) are mandatory for scales >100g.[1]
-
Waste Disposal: Copper waste must be segregated from general organic waste.[1] Aqueous streams from Step 1 contain copper salts and must be treated.[1]
References
-
Sato, K., et al. (2000).[1] "Michael-Type Reaction of Ethyl Bromodifluoroacetate with
-Unsaturated Carbonyl Compounds in the Presence of Copper Powder." Chemical & Pharmaceutical Bulletin, 48(7), 1023–1025.[1] [1] -
Kumadaki, I., et al. (2004).[1] "Fluorine-containing organometallic reagents."[1] Journal of Fluorine Chemistry, 125(4), 509-515.[1] (General reference for Cu-mediated fluoroalkylations).
-
SynQuest Labs. (2017).[1] "Safety Data Sheet: Ethyl bromodifluoroacetate."
-
Etsuko, T., et al. (1999).[1] "Process for producing difluoroglutaric acid derivatives." European Patent EP0943603A1.[1] (Describes industrial hydrolysis/purification).
Sources
Application Note: Catalytic Regioselective Ring-Opening of 2,2-Difluoroglutaric Anhydride
This Application Note is designed for researchers in medicinal chemistry and process development. It details the catalytic regioselective ring-opening of 2,2-difluoroglutaric anhydride (DFGA), a critical building block for synthesizing gem-difluoro amino acids and peptidomimetics.
Introduction & Strategic Value
The incorporation of a gem-difluoromethylene (
Unlike symmetrical anhydrides (e.g., glutaric anhydride), DFGA is unsymmetrical . It possesses two electrophilic carbonyl centers with vastly different electronic environments:
-
-Carbonyl (
): Adjacent to the electron-withdrawing fluorine atoms. Highly electrophilic. -
-Carbonyl (
): Adjacent to a methylene group. Less electrophilic.
The Challenge: Controlling the regioselectivity of nucleophilic attack.
-
Path A (
Attack): Yields the -keto-acid derivative where the nucleophile is attached to the fluorinated carbon. -
Path B (
Attack): Yields the alternative isomer.
Without catalytic control, reactions often yield intractable mixtures. This guide provides protocols to enforce Path A (the electronically favored pathway) using nucleophilic catalysis, ensuring high yield and purity.
Chemical Properties & Handling[1][2]
| Property | Specification |
| CAS Number | 13526-78-8 (Acid precursor); Anhydride formed in situ or isolated. |
| Molecular Formula | |
| Structure | Cyclic anhydride with |
| Reactivity | Highly moisture sensitive. Hydrolyzes rapidly to 2,2-difluoroglutaric acid. |
| Storage | Store under Argon/Nitrogen at -20°C. Handle in a glovebox or dry Schlenk line. |
Safety Warning: DFGA is a potent acylating agent. Inhalation or skin contact can cause severe burns. All operations must be conducted in a fume hood.
Mechanism of Catalytic Regioselectivity
The regioselectivity is governed by the inductive effect of the fluorine atoms. The
Catalytic Cycle (DMAP-Mediated)
-
Activation: The nucleophilic catalyst (4-Dimethylaminopyridine, DMAP) attacks the more electrophilic
-carbonyl ( ) of DFGA. -
Intermediate Formation: A highly reactive
-acylpyridinium salt is formed at the -position. The carboxylate leaving group remains tethered. -
Nucleophilic Displacement: The external nucleophile (Alcohol/Amine) attacks the acylpyridinium species.
-
Release: The catalyst is regenerated, and the ring-opened product is released.
This mechanism kinetically locks the reaction to the
Figure 1: Reaction pathway demonstrating the catalytic enforcement of regioselectivity at the C2 position.
Protocol 1: Synthesis of -Amido- -Difluoro Acids
Application: Synthesis of difluorinated peptide building blocks.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary amine (
, 1.1 equiv) -
Catalyst: DMAP (0.1 equiv)
-
Base: DIPEA (1.2 equiv) - Scavenges the proton, driving equilibrium.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under
, dissolve this compound (1.0 mmol) in anhydrous DCM (5 mL). Cool to 0°C .-
Expert Note: Low temperature is crucial to suppress background thermal reaction which is less selective.
-
-
Catalyst Addition: Add DMAP (0.1 mmol) and DIPEA (1.2 mmol). Stir for 5 minutes. The solution may darken slightly due to acylpyridinium formation.
-
Nucleophile Addition: Dropwise add the amine (1.1 mmol) dissolved in DCM (1 mL) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with bromocresol green for the free acid).
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove DMAP, DIPEA, and unreacted amine.
-
Extract the organic layer with Sat.
(3 x 10 mL). The product (acid) moves to the aqueous phase. -
Acidify the combined aqueous extracts with 1M HCl to pH 2.
-
Extract back into EtOAc (3 x 15 mL).
-
-
Isolation: Dry over
, filter, and concentrate.
Expected Yield: 85-95%
Regioselectivity: >20:1 (Amide at
Protocol 2: Synthesis of Mono-Esters (Alcoholysis)
Application: Creating precursors for 4,4-difluoroglutamic acid derivatives.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Benzyl alcohol (BnOH) or Methanol (1.1 equiv)
-
Catalyst: Magnesium Bromide (
) (0.2 equiv) or DMAP (0.1 equiv). -
Solvent: Toluene (for Lewis Acid) or DCM (for DMAP).
Procedure (Lewis Acid Method)
Why Lewis Acid? For sterically hindered alcohols,
-
Setup: Dissolve DFGA (1.0 mmol) in Toluene (5 mL).
-
Activation: Add
(0.2 mmol). Stir at RT for 15 mins. -
Addition: Add Benzyl alcohol (1.1 mmol) slowly.
-
Reaction: Stir at ambient temperature for 12 hours.
-
Workup: Quench with dilute HCl. Extract with EtOAc.[1][2] Purify via column chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity | Temperature too high during addition. | Cool reaction to -10°C or -20°C during nucleophile addition. |
| Hydrolysis (Di-acid formation) | Wet solvent or reagents.[3] | Distill solvents over |
| Incomplete Conversion | Catalyst deactivation. | Ensure base (DIPEA/TEA) is present to prevent protonation of DMAP. |
| Product Instability | Decarboxylation of | Avoid high temperatures (>60°C) during workup. These compounds can be thermally labile. |
Workflow Visualization
Figure 2: Operational workflow for the catalytic ring-opening protocol.
References
-
Synthesis of Fluorinated Anhydrides
-
PrepChem. "Synthesis of 2,2-difluorosuccinic anhydride." Accessed Feb 5, 2026. Link
-
-
General Anhydride Reactivity & Catalysis
-
LibreTexts Chemistry. "Nucleophilic Acyl Substitution of Anhydrides." Accessed Feb 5, 2026. Link
-
-
Regioselectivity in Mixed Anhydrides
-
ReactionWeb. "Acid Anhydride Esterification with Alcohols - Mechanism and Regioselectivity." Accessed Feb 5, 2026. Link
-
-
Synthesis of Difluoroglutamic Acid Derivatives
-
Ding, Y., Wang, J., Abboud, K., & Richards, N. G. J. (2001). "Synthesis of L-4,4-Difluoroglutamic Acid via Nucleophilic Addition to a Chiral Aldehyde." Journal of Organic Chemistry. Link
-
-
Catalytic Desymmetrization (Concept Analog)
Sources
Troubleshooting & Optimization
Technical Support Center: By-product Analysis in 2,2-Difluoroglutaric Anhydride Reactions
Welcome to the technical support center for 2,2-Difluoroglutaric Anhydride applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive fluorinated building block. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic outcomes. This document is structured as a dynamic troubleshooting guide and FAQ section to directly address the challenges you may encounter in the lab.
Troubleshooting Guide
This section addresses specific experimental problems. Each issue is analyzed from a mechanistic standpoint to provide robust, science-backed solutions.
Q1: My reaction yield is unexpectedly low, and my primary isolate is a water-soluble crystalline solid with a mass of 168.05 g/mol . What is this compound and what happened?
A1: You have almost certainly isolated 2,2-Difluoroglutaric Acid, the hydrolysis product of the parent anhydride. Acid anhydrides are highly susceptible to hydrolysis, a reaction that cleaves the anhydride ring to form the corresponding dicarboxylic acid.[1] This is the most common failure mode when working with this reagent.
Causality: The carbonyl carbons in this compound are highly electrophilic, a property significantly enhanced by the strong electron-withdrawing effect of the geminal fluorine atoms. This makes the anhydride exceptionally sensitive to nucleophilic attack by even trace amounts of water present in your solvent, reagents, or on the surface of your glassware.[2]
Preventative & Corrective Actions:
-
Rigorous Drying of Glassware: All glassware must be oven-dried at >120 °C for a minimum of 4 hours and cooled under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened septum-sealed bottles are recommended.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure your nucleophile (amine, alcohol, etc.) is anhydrous. If necessary, dry it using appropriate methods before addition.
Q2: I am performing an amidation reaction with a primary amine. Despite TLC/LC-MS showing full consumption of the anhydride, my product yield is consistently around 50%. Why is my yield capped?
A2: This is a classic stoichiometry issue common to amidation reactions with anhydrides. The reaction proceeds in two stages: the initial nucleophilic attack to form the amide, which also produces one equivalent of a carboxylic acid. This newly formed acid then immediately reacts with a second equivalent of your amine in an acid-base reaction to form an ammonium carboxylate salt.[3][4]
Causality & Solution: The amine acts as both a nucleophile and a base. For every one equivalent of amine that forms the desired amide, a second equivalent is consumed and sequestered as a salt, rendering it non-nucleophilic.[5]
-
Initial Reaction: Anhydride + Amine → Mono-amide Carboxylic Acid
-
Side Reaction: Mono-amide Carboxylic Acid + Amine → Ammonium Salt
To overcome this, you have two primary strategies:
-
Stoichiometric Adjustment: Use at least two equivalents of your primary amine relative to the anhydride. This provides one equivalent to act as the nucleophile and a second to act as the acid scavenger.
-
Use of a Non-Nucleophilic Base: A more elegant solution is to use one equivalent of your valuable amine and add 1.1-1.2 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the carboxylic acid by-product.
Q3: My analytical data (NMR, LC-MS) shows a cluster of unexpected peaks. How do I begin to identify these by-products?
A3: Systematic by-product identification requires a multi-technique approach. The likely culprits, beyond the hydrolysis product, stem from the stability of the starting material and potential side-reactions.
Analytical Workflow:
-
LC-MS Analysis: This is the most powerful tool. It will separate polar and non-polar components and provide accurate mass data for each. Compare the observed m/z values against the theoretical masses of potential by-products (see table below).
-
¹⁹F NMR Spectroscopy: This is indispensable. This compound and all its derivatives will have a characteristic signal in the ¹⁹F NMR spectrum. The presence of multiple fluorine-containing species is a clear indicator of by-product formation.
-
¹H NMR Spectroscopy: While complex, it can reveal the presence of unreacted nucleophiles or structural isomers.
-
GC-MS (with caution): Direct analysis of the crude reaction mixture by GC-MS can be misleading. The high temperatures of the GC inlet can cause the 2,2-Difluoroglutaric acid by-product to dehydrate, reforming the parent anhydride and artificially inflating its apparent concentration.[6] For acidic analytes, derivatization (e.g., to methyl esters) is recommended for accurate GC analysis.[7]
By-product Identification Workflow Diagram
Caption: A logical workflow for identifying unknown by-products.
Common By-products Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signature |
| This compound | C₅H₄F₂O₃ | 150.08 | Starting Material |
| 2,2-Difluoroglutaric Acid | C₅H₆F₂O₄ | 168.09 | Common hydrolysis product, visible in LC-MS |
| Mono-amide/ester Acid Product | Varies | Varies | Desired product or intermediate |
| Decarboxylation Product | C₄H₆F₂O₂ | 124.08 | Potential at high temp (>160°C). Product is 2,2-Difluorobutanoic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reaction pathways for this compound?
A1: As a cyclic acid anhydride, its chemistry is dominated by nucleophilic acyl substitution. A nucleophile (Nu-H) attacks one of the electrophilic carbonyl carbons, leading to the opening of the five-membered ring. This forms a tetrahedral intermediate which then collapses, using the carboxylate group as the effective leaving group.[8]
Caption: General reaction pathways for this compound.
Q2: Can decarboxylation become a significant side reaction?
A2: While possible, it is generally not a major concern under standard reaction conditions. Decarboxylation of dicarboxylic acids typically requires significant heat. For malonic acid derivatives (β-dicarboxylic acids), this can occur between 100-160 °C.[9] Since 2,2-difluoroglutaric acid is a γ-dicarboxylic acid, it is more thermally stable. Significant decarboxylation would likely only occur if the reaction mixture is heated to temperatures exceeding 160-180 °C for prolonged periods. If your reaction requires high heat, it is prudent to monitor for the formation of CO₂ and the corresponding decarboxylated by-product.
Q3: How should I properly store this compound to ensure its integrity?
A3: Proper storage is critical to prevent degradation via hydrolysis.
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Store under an inert gas (argon or nitrogen).[10]
-
Temperature: Keep in a cool, dry place. Refrigeration is recommended.
-
Handling: When weighing or dispensing the reagent, do so in a glovebox or under a positive flow of inert gas to minimize exposure to atmospheric moisture.
Q4: Are there alternative methods to synthesize the anhydride if my batch has degraded?
A4: Yes, this compound can be synthesized from 2,2-Difluoroglutaric acid. A common laboratory method involves heating the dicarboxylic acid with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA).[11][12][13] The product is then typically isolated by distillation under reduced pressure.
References
-
Chemistry of Acid Anhydrides. (2022). LibreTexts Chemistry.[Link]
-
Synthesis of 2,2-difluorosuccinic anhydride. (n.d.). PrepChem.com.[Link]
-
Reactions of Acid Anhydrides. (n.d.). Reactory.[Link]
- US4038310A - Acid anhydride to react with impurities in the production of perfluorocarboxylic acids. (n.d.).
-
Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). National Institutes of Health.[Link]
-
Reactions of Anhydrides. (2020). YouTube.[Link]
- CN115745785A - Synthesis method of difluoroacetic anhydride. (n.d.).
-
Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography. (2000). Journal of Chromatography A.[Link]
-
Making Amides from Acid Anhydrides. (2023). LibreTexts Chemistry.[Link]
-
Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic. (2023). National Institutes of Health.[Link]
-
Analysis of a mix of anhydride and its dicarboxylic acid. (2014). Chromatography Forum.[Link]
-
Anhydride reacting with amine to synthesize an acid and amide. (2020). YouTube.[Link]
- US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids. (n.d.).
-
Esterification products in reactions using mixed anhydrides. (n.d.). ResearchGate.[Link]
-
Acid Anhydride Chemistry. (2020). LibreTexts Chemistry.[Link]
-
Amide formation from carboxylic acid derivatives. (n.d.). Khan Academy.[Link]
-
Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate.[Link]
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Technical Support Center: 2,2-Difluoroglutaric Anhydride Polymerization
Welcome to the technical support center for the polymerization of 2,2-Difluoroglutaric Anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(2,2-difluoroglutarate). As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
The primary mechanism is ring-opening polymerization (ROP). This process is driven by the relief of ring strain in the cyclic anhydride monomer. The polymerization can be initiated by various nucleophiles, such as alcohols or amines, or catalyzed by acids or bases.
Q2: How does the presence of fluorine atoms affect the polymerization and the final polymer properties?
The two fluorine atoms on the α-carbon have a significant electron-withdrawing effect. This can increase the reactivity of the carbonyl groups, potentially leading to faster polymerization rates. In the resulting polyester, the fluorine atoms can enhance thermal stability and hydrophobicity, and alter its solubility profile compared to its non-fluorinated counterpart.[1]
Q3: What are the critical safety precautions when working with this compound and its polymerization?
This compound is expected to be reactive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. All manipulations should be carried out in a well-ventilated fume hood. Care should be taken to avoid inhalation of dust or vapors and contact with skin and eyes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, providing potential causes and actionable solutions.
Issue 1: Low Polymer Molecular Weight or Incomplete Polymerization
Low molecular weight or failure to polymerize are common issues in ring-opening polymerization.
Potential Causes & Solutions:
-
Monomer Impurity: The presence of impurities, especially water or the diacid form (2,2-difluoroglutaric acid), can interfere with the polymerization. Water can act as a chain-terminating agent or hydrolyze the anhydride.[2]
-
Solution: Ensure the monomer is of high purity. If necessary, purify the this compound by recrystallization or sublimation. A common method for synthesizing anhydrides from their corresponding diacids involves refluxing with a dehydrating agent like trifluoroacetic anhydride, followed by removal of excess reagents under vacuum.[3]
-
-
Ineffective Catalyst or Initiator: The choice and concentration of the catalyst or initiator are crucial for achieving high molecular weight polymers.
-
Solution: For fluorinated polyesters, various catalysts have been explored. While specific catalysts for this compound are not extensively documented, related studies on fluorinated diesters suggest that enzymes like Candida antarctica lipase B (CALB) or organometallic catalysts could be effective.[1] Experiment with different catalysts and optimize their concentration.
-
-
Suboptimal Reaction Temperature: The polymerization temperature affects both the rate of polymerization and potential side reactions.
-
Solution: The optimal temperature for the synthesis of fluorinated polyesters can vary. Studies on similar monomers have tested temperatures ranging from 40°C to 70°C.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific system.
-
-
Presence of Oxygen: For certain polymerization mechanisms, particularly those involving radical species, oxygen can act as an inhibitor.
-
Solution: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Experimental Protocol: Monomer Purity Check by FTIR
A quick assessment of monomer purity can be performed using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Prepare a KBr pellet or a thin film of your this compound monomer.
-
Acquire the FTIR spectrum.
-
Look for:
-
Characteristic sharp peaks for the anhydride carbonyl groups (typically around 1780 cm⁻¹ and 1850 cm⁻¹).
-
The absence of a broad peak in the hydroxyl region (around 3000-3500 cm⁻¹), which would indicate the presence of the diacid impurity.
-
Issue 2: Poor Solubility of the Resulting Polymer
The synthesized poly(2,2-difluoroglutarate) may exhibit limited solubility in common organic solvents.
Potential Causes & Solutions:
-
High Crystallinity: The presence of fluorine atoms can sometimes lead to polymers with higher crystallinity, reducing their solubility.
-
Solution: Try a wider range of solvents. For fluorinated polymers, solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) are often effective. Also, consider heating the solvent to aid dissolution.
-
-
Cross-linking: Unwanted side reactions during polymerization can lead to cross-linked, insoluble polymer networks.
-
Solution: Re-evaluate the polymerization conditions. High temperatures or certain catalysts might promote side reactions. Consider lowering the reaction temperature or changing the catalyst. Gel permeation chromatography (GPC) can help identify the presence of a high molecular weight, cross-linked fraction.
-
-
Inappropriate Solvent Choice for Characterization: The insolubility might be perceived if the correct solvent for analysis is not used.
-
Solution: Consult literature for solubility of similar fluorinated polyesters. A systematic approach to solubility testing in a range of solvents from non-polar to highly polar is recommended.
-
Table 1: Recommended Solvents for Fluorinated Polymers
| Solvent Class | Examples | Notes |
| Common Organic Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone | May have limited success depending on crystallinity. |
| Fluorinated Alcohols | Hexafluoroisopropanol (HFIP), Trifluoroethanol (TFE) | Often effective for dissolving fluorinated polymers. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can be effective, especially with heating. |
Issue 3: Discoloration of the Polymer
The final polymer product may appear yellow or brown, indicating degradation or impurities.
Potential Causes & Solutions:
-
Thermal Degradation: High polymerization temperatures or prolonged reaction times can lead to thermal degradation of the polymer.[4]
-
Solution: Lower the reaction temperature and/or shorten the reaction time. Use thermogravimetric analysis (TGA) to determine the onset of thermal degradation for your polymer and ensure polymerization is conducted well below this temperature.
-
-
Catalyst Residues: Some catalysts, particularly metal-based ones, can cause discoloration if not completely removed.
-
Solution: Purify the polymer after synthesis. Precipitation of the polymer from a solution into a non-solvent is an effective method for removing residual catalyst and unreacted monomer.
-
-
Oxidation: The presence of oxygen at elevated temperatures can lead to oxidative degradation and discoloration.
-
Solution: As mentioned previously, perform the polymerization under an inert atmosphere.
-
Diagram 1: Troubleshooting Workflow for Polymer Discoloration
Caption: Troubleshooting workflow for discolored polymer.
Issue 4: Inconsistent Batch-to-Batch Results
Reproducibility is key in scientific research. Variations between polymerization batches can be frustrating.
Potential Causes & Solutions:
-
Variability in Monomer Quality: Inconsistent purity of the this compound monomer is a primary cause of batch-to-batch variation.
-
Solution: Source high-purity monomer from a reliable supplier or establish a consistent in-house purification protocol.[3]
-
-
Inconsistent Reaction Conditions: Small variations in temperature, stirring rate, or reagent addition can lead to different polymerization outcomes.
-
Solution: Implement strict control over all reaction parameters. Use a temperature-controlled reaction vessel and ensure consistent stirring. For sensitive reactions, use syringe pumps for precise addition of reagents.
-
-
Atmospheric Moisture: Fluctuations in ambient humidity can affect the polymerization, especially if the reaction is sensitive to water.
-
Solution: Use dry solvents and glassware. Conduct the reaction under a dry, inert atmosphere.
-
Diagram 2: Key Parameters for Consistent Polymerization
Caption: Factors influencing consistent polymerization.
References
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PrepChem. Synthesis of 2,2-difluorosuccinic anhydride. Available at: [Link]
-
MDPI. Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Available at: [Link]
-
ResearchGate. Poly‐2‐vinylfuran, synthesis, characterization, and diels‐alder reaction with maleic anhydride. Available at: [Link]
-
MDPI. Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates. Available at: [Link]
-
MDPI. Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Available at: [Link]
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ResearchGate. Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. Available at: [Link]
-
MDPI. Water Diffusion in Additively Manufactured Polymers: Effect of Voids. Available at: [Link]
-
PubMed Central. Strategies for the synthesis of fluorinated polyesters. Available at: [Link]
-
ResearchGate. Ring opening copolymerization of anhydrides and epoxides using... Available at: [Link]
- Google Patents. A process of preparing glutaric-anhydride-containing copolymers.
-
Longdom Publishing. Synthesis and Characterization of Poly (Polyethylene Glycol Anhydride) (PPEGA) Copolymers with Use of Different Catalysts for. Available at: [Link]
-
PubMed Central. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Available at: [Link]
-
Royal Society of Chemistry. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. Available at: [Link]
-
MDPI. Ferulic Acid and Polyferulic Acid in Polymers: Synthesis, Properties, and Applications. Available at: [Link]
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MDPI. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Available at: [Link]
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DTIC. LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Available at: [Link]
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ResearchGate. Parameters affecting the grafting reaction and side reactions involved in the free‐radical melt grafting of maleic anhydride onto high‐density polyethylene. Available at: [Link]
-
Kinam Park. Plasticizing effect of water on poly(lactide-co-glycolide). Available at: [Link]
-
BioResources. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. Available at: [Link]
-
CORE. Synthesis and characterization of novel polyanhydrides with tailored erosion mechanisms. Available at: [Link]
-
MDPI. Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. Available at: [Link]
-
SpringerLink. Regulation of Lewis acid-base pairs on cationic ring-opening copolymerization of succinic anhydride and tetrahydrofuran. Available at: [Link]
-
MDPI. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available at: [Link]
-
E3S Web of Conferences. Study of maleic anhydride based water treatment agents. Available at: [Link]
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Jordi Labs. Polymer Solubility Index. Available at: [Link]
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Sciforum. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. Available at: [Link]
-
ResearchGate. Study of polymerization of maleic anhydride in water. Available at: [Link]
-
PubMed. Modification of Poly(maleic anhydride)-Based Polymers with H2N-R Nucleophiles: Addition or Substitution Reaction?. Available at: [Link]
-
PubMed. Perfluorosulfonic Acid Membrane Catalysts for Optical Sensing of Anhydrides in the Gas Phase. Available at: [Link]
-
PubMed. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin. Available at: [Link]
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PubMed. Premature Degradation of Poly(alpha-Hydroxyesters) During Thermal Processing of Bioglass-containing Composites. Available at: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins June 2021. Available at: [Link]
-
Royal Society of Chemistry. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Available at: [Link]
-
PubMed Central. Polyanhydride Chemistry. Available at: [Link]
-
ResearchGate. Thermal degradation of poly(lactic acid) measured by thermogravimetry coupled to Fourier transform infrared spectroscopy. Available at: [Link]
-
MDPI. Poly (Vinylidene Difluoride) Polymer in 1-Ethyl-3-methylimidazolium Acetate and Acetic Acid Containing Solvents: Tunable and Recoverable Solvent Media to Induce Crystalline Phase Transition and Porosity. Available at: [Link]
-
ResearchGate. Interactions of surfactants with a derivatized low molecular weight styrene maleic anhydride co-polymer - Differences between acetylenic diol-based wetting agents and other ethoxylates. Available at: [Link]
-
MDPI. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Available at: [Link]
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Royal Society of Chemistry. “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization. Available at: [Link]
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ScienceDirect. Fluoroelastomers: synthesis, properties and applications. Available at: [Link]
-
Royal Society of Chemistry. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Available at: [Link]
-
MDPI. Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. Available at: [Link]
-
MDPI. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). Available at: [Link]
-
Longdom Publishing. Synthesis and Characterization of Poly (Polyethylene Glycol Anhyd. Available at: [Link]
-
ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. Available at: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins November 2012. Available at: [Link]
-
Academia.edu. (PDF) Solubility of PLA in various solvents. Available at: [Link]
-
PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2,2-Difluoroglutaric Anhydride Reactions
Welcome to the technical support center for reactions involving 2,2-Difluoroglutaric Anhydride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you optimize your catalytic reactions and overcome common experimental hurdles. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your research.
Introduction to Catalysis with this compound
This compound is a valuable building block in organic synthesis, prized for its ability to introduce a difluorinated five-carbon chain into target molecules. The gem-difluoro group can significantly modulate the physicochemical and biological properties of a compound, such as its metabolic stability and binding affinity. Catalysis is crucial for activating this anhydride for various transformations, including acylations, ring-opening polymerizations, and enantioselective cross-coupling reactions. The choice and loading of the catalyst are critical parameters that dictate reaction efficiency, selectivity, and yield.
This guide will focus on two primary classes of catalyzed reactions involving this compound: Lewis acid-catalyzed Friedel-Crafts acylation and organocatalyzed ring-opening polymerization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and loading for reactions with this compound.
Q1: What are the most common types of catalysts used for reactions with this compound?
A1: The choice of catalyst depends on the desired transformation. For electrophilic aromatic substitution (Friedel-Crafts acylation), strong Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and solid acid catalysts such as zeolites are commonly employed.[1][2] For ring-opening copolymerization with epoxides, organocatalysts like tertiary amines and phosphines, as well as metal complexes based on zinc, chromium, or aluminum, are frequently used.[3][4] In the case of enantioselective cross-coupling reactions, transition metal catalysts, particularly those based on palladium and rhodium with chiral ligands, have shown promise with similar cyclic anhydrides.[5]
Q2: Why is the catalyst loading for Friedel-Crafts acylation with this compound often stoichiometric?
A2: In Friedel-Crafts acylation, the Lewis acid catalyst activates the anhydride by coordinating to a carbonyl oxygen, generating a highly electrophilic acylium ion intermediate.[6] However, the ketone product of the reaction is also a Lewis base and forms a stable complex with the Lewis acid.[7] This product inhibition sequesters the catalyst, rendering it inactive.[8] Therefore, a stoichiometric amount of the catalyst is typically required to drive the reaction to completion.
Q3: Can I use a sub-stoichiometric amount of a Lewis acid catalyst for Friedel-Crafts acylation with this anhydride?
A3: While challenging, using a catalytic amount of a Lewis acid is highly desirable to reduce waste and simplify purification. Some strategies to achieve this include using stronger Lewis acids that are less prone to product inhibition or employing solid acid catalysts like zeolites, which can facilitate catalyst recovery and regeneration.[9][10] High reaction temperatures can sometimes promote catalyst turnover, but this must be balanced with the risk of side reactions.[2]
Q4: For ring-opening polymerization, how does the catalyst loading affect the molecular weight of the resulting polyester?
A4: In organocatalyzed ring-opening copolymerization of this compound and an epoxide, the catalyst often acts as the initiator.[3][11] The ratio of monomer to initiator (catalyst) is a key determinant of the polymer's molecular weight. A lower catalyst loading (higher monomer-to-catalyst ratio) will generally result in a higher molecular weight polymer, as each catalyst molecule initiates the growth of a longer polymer chain.[12]
Q5: What are the signs of incorrect catalyst loading in my reaction?
A5:
-
Too Low: A low catalyst loading can lead to a sluggish or incomplete reaction, resulting in a low yield of the desired product.[13] In polymerization, it might lead to very high molecular weight polymers that are difficult to process or fail to initiate polymerization altogether.
-
Too High: An excessively high catalyst loading can lead to an increase in side reactions, such as di-acylation in Friedel-Crafts reactions or uncontrolled, rapid polymerization leading to a broad molecular weight distribution.[2] It also complicates purification and increases costs.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during catalytic reactions with this compound.
Issue 1: Low or No Conversion in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | Ensure strictly anhydrous conditions. Use freshly opened or purified Lewis acids. Dry all glassware and solvents meticulously.[7] | Lewis acids like AlCl₃ are extremely sensitive to moisture, which hydrolyzes them and renders them inactive. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally. For many Friedel-Crafts acylations, a stoichiometric amount of Lewis acid is necessary.[8] | The ketone product forms a complex with the Lewis acid, effectively removing it from the catalytic cycle.[7] |
| Deactivated Aromatic Substrate | Increase the reaction temperature. Consider using a stronger Lewis acid or a Brønsted acid catalyst like triflic acid.[7] | Electron-withdrawing groups on the aromatic substrate reduce its nucleophilicity, requiring more forcing conditions or a more potent catalyst to promote the reaction. |
| Poor Solubility | Choose a solvent that dissolves all reactants and the catalyst-anhydride complex. Nitrobenzene or carbon disulfide are classic solvents for Friedel-Crafts reactions. | Poor solubility can lead to a heterogeneous reaction mixture with slow reaction rates. |
Issue 2: Formation of Byproducts in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Di-acylation | Use a slight excess of the aromatic substrate. Avoid excessively high catalyst loading.[2] | The initial acylation product is a ketone, which deactivates the aromatic ring towards further electrophilic substitution. However, under harsh conditions or with highly activated substrates, a second acylation can occur.[6] |
| Rearrangement of the Acyl Chain | This is generally not an issue in Friedel-Crafts acylation. | The acylium ion intermediate is resonance-stabilized and does not typically undergo rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[6] |
| Decomposition | Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere. | High temperatures can lead to the decomposition of starting materials, the product, or the catalyst. |
Issue 3: Poor Control over Polymer Molecular Weight in Ring-Opening Polymerization
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inaccurate Monomer-to-Catalyst Ratio | Carefully measure the amounts of monomer and catalyst. Prepare stock solutions for accurate dispensing of small quantities of catalyst. | The degree of polymerization is directly proportional to the initial monomer-to-catalyst ratio in a living polymerization.[12] |
| Presence of Impurities | Purify the monomers and solvent to remove any water or other protic impurities. | Water and other protic species can act as initiators, leading to the formation of additional polymer chains and a broadening of the molecular weight distribution. |
| Chain-Transfer Reactions | Lower the reaction temperature. Screen different catalysts that are less prone to side reactions. | At higher temperatures, chain-transfer reactions can become more prevalent, leading to a loss of control over the polymerization. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Determining Optimal Lewis Acid Loading in Friedel-Crafts Acylation
This protocol outlines a systematic approach to optimizing the amount of AlCl₃ for the acylation of an activated aromatic substrate (e.g., anisole) with this compound.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen.
-
Use anhydrous solvents. Anisole should be distilled from CaH₂. Dichloromethane can be distilled from P₂O₅.
-
-
Reaction Setup:
-
Set up a series of parallel reactions in oven-dried flasks equipped with magnetic stir bars and under a nitrogen atmosphere.
-
In each flask, dissolve this compound (1.0 eq) and anisole (1.2 eq) in anhydrous dichloromethane.
-
Cool the solutions to 0 °C in an ice bath.
-
-
Catalyst Addition and Screening:
-
To each flask, add a different amount of AlCl₃ (e.g., 0.5 eq, 0.8 eq, 1.0 eq, 1.2 eq, 1.5 eq). The AlCl₃ should be added portion-wise to control the initial exotherm.
-
Allow the reactions to stir at 0 °C for 30 minutes and then warm to room temperature.
-
-
Monitoring and Analysis:
-
Monitor the progress of each reaction by TLC or GC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).
-
After a set time, quench each reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analyze the crude product mixture by ¹H NMR or GC to determine the conversion and the ratio of desired product to starting materials and byproducts.
-
Table 1: Illustrative Data for Catalyst Loading Optimization
| Entry | AlCl₃ (equivalents) | Time (h) | Conversion (%) | Selectivity for Mono-acylated Product (%) |
| 1 | 0.5 | 8 | 35 | >95 |
| 2 | 0.8 | 8 | 70 | >95 |
| 3 | 1.0 | 4 | 95 | >95 |
| 4 | 1.2 | 4 | >99 | 90 (minor di-acylation observed) |
| 5 | 1.5 | 4 | >99 | 85 (increased di-acylation) |
Protocol 2: Screening Catalyst Loading in Organocatalyzed Ring-Opening Copolymerization
This protocol describes the screening of a tertiary amine catalyst (e.g., triethylamine) loading for the copolymerization of this compound and a simple epoxide (e.g., propylene oxide).
-
Preparation:
-
Purify monomers and solvent. This compound can be recrystallized. Propylene oxide and the solvent (e.g., toluene) should be distilled from CaH₂. The catalyst should be distilled and stored over KOH.
-
-
Polymerization Setup:
-
In a glovebox, set up a series of oven-dried vials with stir bars.
-
To each vial, add this compound and propylene oxide (typically a 1:1 molar ratio).
-
Add the desired amount of anhydrous toluene.
-
-
Catalyst Addition and Polymerization:
-
Prepare a stock solution of the catalyst in anhydrous toluene.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve different monomer-to-catalyst ratios (e.g., 50:1, 100:1, 200:1, 500:1).
-
Seal the vials and stir at the desired reaction temperature (e.g., 80 °C).
-
-
Analysis:
-
After a set time, take an aliquot from each reaction for ¹H NMR analysis to determine monomer conversion.
-
Once high conversion is reached, quench the polymerizations by adding a small amount of benzoic acid.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by gel permeation chromatography (GPC).
-
Table 2: Expected Trends in Catalyst Loading for Polymerization
| Monomer:Catalyst Ratio | Expected Mn ( g/mol ) | Expected PDI | Relative Reaction Time |
| 50:1 | Low | Narrow (<1.2) | Fast |
| 100:1 | Medium | Narrow (<1.2) | Moderate |
| 200:1 | High | Narrow (<1.2) | Slower |
| 500:1 | Very High | Broader (>1.3) | Very Slow |
Part 4: Visualizing Reaction Mechanisms and Workflows
Diagram 1: Catalytic Cycle of Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Friedel-Crafts Alkylation and Acylation. (2022). Chemistry LibreTexts. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Synthesis of 2,2-difluorosuccinic anhydride. PrepChem.com. [Link]
-
Martins, L. S., et al. (2021). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Catalysts, 11(4), 437. [Link]
-
Bonati, L., et al. (2003). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 103(3), 891-932. [Link]
-
Lewis acid catalysis. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Long, R., et al. (2011). Enantioselective cross-coupling of anhydrides with organozinc reagents: the controlled formation of carbon-carbon bonds through the nucleophilic interception of metalacycles. Accounts of Chemical Research, 44(4), 305-318. [Link]
-
Ryzhakov, D., et al. (2021). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry, 12(20), 2932-2946. [Link]
-
Romain, C., et al. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society, 144(15), 6936-6946. [Link]
-
Scott, V. J., et al. (2014). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 136(1), 198-209. [Link]
-
Zotov, V. V., et al. (2021). Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)Borane Using Hydrosilanes as Hydride Source. The Journal of Organic Chemistry, 86(17), 11847-11857. [Link]
-
Ayet, C., et al. (2014). A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride. Chemical Communications, 50(74), 10853-10856. [Link]
-
Zhang, Y., et al. (2019). Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization. Polymers, 11(10), 1686. [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
The reaction of hexafluoroglutaryl anhydride 4 with acid chlorides. ResearchGate. [Link]
-
Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. ResearchGate. [Link]
-
Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. PMC - PubMed Central. [Link]
-
Salen-like Chromium and Aluminum Complexes as Catalysts in the Copolymerization of Epoxides with Cyclic Anhydrides for the Synthesis of Polyesters. MDPI. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Acid Anhydride Chemistry. (2020). Chemistry LibreTexts. [Link]
-
Friedel-Crafts acylation reaction with anhydrides. ResearchGate. [Link]
-
Lewis Acid Catalysis. YouTube. [Link]
-
Catalysts, Kinetics and Reactor Design in Phthalic Anhydride Synthesis. Semantic Scholar. [Link]
-
Visible-Light-Induced Hydrodifluoromethylation of Unactivated Alkenes with Difluoroacetic Anhydride. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective cross-coupling of anhydrides with organozinc reagents: the controlled formation of carbon-carbon bonds through the nucleophilic interception of metalacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cationic Catalysts as a New Strategy to Catalyze N-Carboxyanhydrides Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Reactions with 2,2-Difluoroglutaric Anhydride
Welcome to the technical support center for 2,2-Difluoroglutaric Anhydride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during experimental work-up procedures. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction of this compound.
Q1: My reaction with this compound is complete, but I'm unsure about the initial work-up step. What is the most critical first step?
A1: The most critical initial step in the work-up of nearly all reactions involving this compound is to address the unreacted anhydride and the carboxylic acid byproduct that is formed. Due to the high reactivity of the anhydride with water, it is crucial to perform a careful aqueous quench.[1][2] However, the method of quenching depends on the nature of your product.
-
For products stable to aqueous acid: A slow addition of the reaction mixture to a cold, dilute aqueous solution of a weak base like sodium bicarbonate is recommended. This will neutralize the acidic byproduct (2,2-difluoroglutaric acid) and hydrolyze any remaining anhydride.
-
For acid-sensitive products: Quenching with a cold, saturated solution of ammonium chloride can be a milder alternative.
-
For base-sensitive products: A simple quench with cold water may be sufficient, followed by extraction.
Q2: I've noticed a significant amount of a water-soluble byproduct after my extraction. What is it likely to be and how can I minimize its formation?
A2: The primary water-soluble byproduct is almost certainly 2,2-difluoroglutaric acid, formed from the hydrolysis of the anhydride.[2][3] This can happen either due to trace amounts of water in your reaction solvent and reagents or during the aqueous work-up.
To minimize its formation:
-
Ensure strictly anhydrous reaction conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Handle the this compound under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Control the quench: As mentioned in Q1, a controlled quench at low temperature can help minimize excessive hydrolysis during the work-up.
Q3: How do I effectively remove the 2,2-difluoroglutaric acid byproduct from my organic product?
A3: The most common and effective method is a liquid-liquid extraction using a mild aqueous base.
Experimental Protocol: Basic Extraction for Removal of Acidic Byproducts
-
Initial Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash 2-3 times.
-
Causality: The basic bicarbonate solution will react with the acidic 2,2-difluoroglutaric acid to form the corresponding sodium salt, which is highly soluble in the aqueous layer and will be removed from the organic layer.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: This step helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate your crude product.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the work-up of your this compound reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low product yield after work-up. | 1. Incomplete reaction. 2. Product loss during aqueous extraction. 3. Product instability. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion before quenching. 2. If your product has some water solubility, minimize the number of aqueous washes or use a continuous liquid-liquid extractor. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. 3. If your product is sensitive to the work-up conditions (e.g., pH, temperature), consider alternative, non-aqueous work-up procedures or purification methods like column chromatography directly on the crude reaction mixture (after removing any solid precipitates). |
| Formation of an insoluble solid during the basic wash. | Your product may be a primary or secondary amine that has formed an amide and is now precipitating as a salt with the 2,2-difluoroglutaric acid byproduct. | 1. Before the basic wash, consider adding a larger volume of organic solvent to keep the product dissolved. 2. Alternatively, perform the basic wash with a more dilute solution of sodium bicarbonate to control the pH more carefully. |
| Difficulty in separating the organic and aqueous layers (emulsion formation). | The presence of fine particulate matter or amphiphilic molecules can stabilize emulsions. | 1. Add a small amount of brine to the separatory funnel and gently swirl. 2. Allow the mixture to stand for an extended period. 3. If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool. |
| Product is contaminated with a high-boiling point impurity. | This could be unreacted starting material or a side product. | 1. Consider purification by column chromatography. The difluoro functionality often alters the polarity of molecules, which can be exploited for good separation. 2. If the product is thermally stable, vacuum distillation can be an effective purification method.[4] |
| The final product is an oil, but I expect a solid. | The presence of residual solvent or impurities can depress the melting point. | 1. Ensure all solvent has been removed under high vacuum. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal of the desired product.[5] 3. Recrystallization from an appropriate solvent system can both purify the product and induce solidification. |
Visualization of the Work-Up Logic
The following diagram illustrates the decision-making process during the work-up of a typical reaction involving this compound.
Caption: Decision flowchart for a standard work-up procedure.
Section 3: Advanced Protocols and Mechanistic Insights
Protocol: Work-up for Amide Synthesis
Reactions of this compound with primary or secondary amines yield amides.[2][6] The work-up requires careful consideration of the basicity of the amine and the acidity of the carboxylic acid byproduct.
-
Initial Quench: After the reaction is complete, cool the mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 evolution may occur.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Acid Wash (Optional): If the starting amine is significantly basic and present in excess, a wash with dilute aqueous HCl may be necessary to remove it. However, this step should be avoided if the product amide is acid-labile.
-
Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate to remove the 2,2-difluoroglutaric acid byproduct.
-
Brine Wash, Drying, and Concentration: Proceed as described in the basic extraction protocol.
Mechanistic Insight: The Role of Pyridine
Pyridine is often used as a catalyst or solvent in reactions with anhydrides.[2][6] It acts as a nucleophilic catalyst by reacting with the anhydride to form a highly reactive acylpyridinium intermediate. It also serves as a base to neutralize the carboxylic acid byproduct, which can be important for driving the reaction to completion, especially in aminolysis reactions where the amine reactant would otherwise be protonated and rendered non-nucleophilic.[6]
Caption: Catalytic role of pyridine in anhydride reactions.
By understanding these principles and procedures, you will be better equipped to handle the challenges of working with this compound and achieve successful outcomes in your synthetic endeavors.
References
-
Purification process of trifluoromethanesulfonic acid anhydride. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Synthesis of 2,2-difluorosuccinic anhydride. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]
-
Chemistry of Acid Anhydrides. (2022, September 25). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Young, D. (2020, May 12). Reactions of Anhydrides. YouTube. Retrieved February 8, 2024, from [Link]
-
Acid Anhydride Chemistry. (2020, May 30). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
- US2105911A - Purification of phthalic anhydride. (n.d.). Google Patents.
-
14: Preparation and reactions of acid anhydrides. (2021, February 5). YouTube. Retrieved February 8, 2024, from [Link]
-
Reactions with Anhydride Electrophiles. (n.d.). Introduction to Organic Chemistry. Retrieved February 8, 2024, from [Link]
-
The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- US4038310A - Acid anhydride to react with impurities in the production of perfluorocarboxylic acids. (n.d.). Google Patents.
-
20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. (2021, April 12). YouTube. Retrieved February 8, 2024, from [Link]
-
Reactions of Acid Anhydrides. (n.d.). Reactory. Retrieved February 8, 2024, from [Link]
-
The reaction of hexafluoroglutaryl anhydride 4 with acid chlorides. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (n.d.). Chemistry Steps. Retrieved February 8, 2024, from [Link]
-
20.18: Reactions of Anhydrides. (2019, June 5). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
a) Proposed transition state for the [2+2+2] cycloadditions of maleic... (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Glutaric Anhydride Purification. (2009, March 31). Sciencemadness.org. Retrieved February 8, 2024, from [Link]
-
acid anhydrides. (n.d.). Organic Syntheses Procedure. Retrieved February 8, 2024, from [Link]
-
Hydrolysis of glutaric anhydride to glutaric acid in the presence of β-cyclodextrin. Crystallographic and NMR study. (2025, August 6). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Radiopharmaceutical Production. (n.d.). NUCLEUS information resources. Retrieved February 8, 2024, from [Link]
- US2349518A - Purification of phthalic anhydride. (n.d.). Google Patents.
Sources
Technical Support Center: Monitoring 2,2-Difluoroglutaric Anhydride Reaction Progress
Role: Senior Application Scientist Topic: Real-time Reaction Monitoring via 19F and 1H NMR Ticket Status: Open
Introduction: The "Gem-Difluoro" Advantage
Welcome to the Technical Support Center. You are likely working with 2,2-Difluoroglutaric Anhydride (DFGA) as an electrophilic building block for peptidomimetics or glutamate transporter inhibitors.
Unlike standard glutaric anhydride, the gem-difluoro group at the
This guide treats your experimental setup as a system to be debugged. Below are the protocols, troubleshooting workflows, and data interpretation guides required to validate your reaction.
Part 1: The "Gold Standard" Protocol (19F NMR)
Why 19F NMR? (The Causality)
The conversion of the cyclic anhydride to a linear acid/amide/ester induces a significant change in the electronic environment of the fluorine nuclei.
-
Anhydride (Cyclic): The CF
group is locked in a semi-rigid 6-membered ring. -
Product (Linear): The ring opens, increasing conformational freedom and changing the electron density at the carbonyls. This typically results in a chemical shift change (
) of 2–10 ppm , easily resolved even on low-field instruments.
Experimental Workflow
Diagram 1: In-Situ NMR Monitoring Workflow This diagram outlines the logical flow for preparing and monitoring the reaction tube.
Caption: Step-by-step workflow for kinetic monitoring of DFGA reactions. Note the emphasis on aprotic solvents to prevent hydrolysis.
Data Acquisition Parameters
To ensure quantitative accuracy (integration ratio of Product vs. Reactant), you must account for the long longitudinal relaxation time (
| Parameter | Setting | Technical Rationale |
| Pulse Sequence | zg or zgig | zgig (inverse gated decoupling) removes 1H-19F coupling for cleaner singlets/quartets, simplifying integration.[1] |
| Relaxation Delay (d1) | 5 – 10 seconds | Fluorine |
| Spectral Width (SW) | 200 ppm | Covers the typical range (-80 to -140 ppm) without aliasing. |
| Offset (O1P) | -110 ppm | Centers the excitation on the expected CF |
| Scans (ns) | 16 – 64 | 19F is 83% as sensitive as 1H; high scan counts are rarely needed for 0.1 M samples.[1] |
Part 2: Troubleshooting Guide (The Help Desk)
Ticket #001: "My Anhydride Peak is Gone, but Product Yield is Low."
Issue: The characteristic anhydride signal (approx -105 to -115 ppm) disappears, but the desired amide/ester peak is weak or missing. Root Cause Analysis:
-
Hydrolysis: The anhydride reacted with adventitious water in the solvent (DMSO-d6 is a common culprit) to form 2,2-difluoroglutaric acid .
-
Polymerization: Rare for glutaric derivatives, but possible at high concentrations.
Resolution Protocol:
-
Check the Shift: The Acid (hydrolysis product) usually appears slightly upfield/downfield from the Amide (desired product).
-
Solvent Test: Switch to Anhydrous CDCl
or Acetonitrile-d3 packed in a glovebox or over molecular sieves.[1] -
Diagnostic: Add 1 eq. of D
O to a test tube. If the resulting peak matches your "unknown" impurity, it is hydrolysis.
Ticket #002: "I see two sets of Product Peaks. Is my sample impure?"
Issue: You reacted DFGA with a nucleophile (e.g., Benzylamine) and see two distinct CF
-
Path A (Proximal Attack): Nucleophile attacks C1 (closer to Fluorine).[1]
-
Path B (Distal Attack): Nucleophile attacks C5 (farther from Fluorine).[1]
Diagram 2: Regioselectivity & Chemical Shift Logic Visualizing the two potential reaction pathways and their distinct NMR signatures.
Caption: Regioselective ring opening results in two distinct electronic environments for the CF2 group, resolvable by 19F NMR.
Resolution:
-
Quantify the Ratio: Integrate the two product peaks to determine the regioselectivity ratio (e.g., 3:1 Distal:Proximal).
-
Assign: The CF
adjacent to an Amide (electron-withdrawing) generally appears downfield relative to the CF adjacent to a Carboxylate (if ionized) or Acid.
Part 3: Frequently Asked Questions (FAQs)
Q: Can I use 1H NMR instead?
A: Yes, but it is harder. The
Q: Why are my peaks broad? A:
-
Intermediate Exchange: You might be observing a transient tetrahedral intermediate in slow exchange.[1]
-
Paramagnetic Impurities: Did you use a metal catalyst?
-
Shimming: Fluorine requires good shimming.[1] If the lock signal (deuterium) is weak, the 19F lineshape suffers.
Q: How do I calculate conversion %?
A: Use the integration method:
References
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Retrieved from [Link]1]
-
National Institutes of Health (NIH). (n.d.). Fluorine-19 NMR Chemical Shift Probes Molecular Binding. PMC. Retrieved from [Link]1]
-
PrepChem. (n.d.). Synthesis of 2,2-difluorosuccinic anhydride. Retrieved from [Link]
Sources
Technical Support Center: Handling Viscous Reaction Mixtures with 2,2-Difluoroglutaric Anhydride
Executive Summary: The "Sticky" Science of DFGA
Researchers frequently encounter unexpected viscosity increases—often described as "oiling out" or "gumming up"—when reacting 2,2-Difluoroglutaric anhydride (DFGA) with nucleophiles (amines, alcohols).
Unlike non-fluorinated glutaric anhydride, the gem-difluoro group at the
This guide provides field-proven protocols to prevent and remediate these viscosity issues, ensuring high yield and purity.
Core Reaction Logic & Viscosity Mechanism
To troubleshoot effectively, you must understand why the mixture becomes viscous.
The Mechanism of Viscosity
-
Ring Opening: The nucleophile (e.g., R-NH
) attacks the carbonyl, opening the ring. -
Product Formation: This forms a mono-amide / mono-acid .
-
The Fluorine Effect: The electron-withdrawing fluorine atoms increase the acidity of the nearby carboxylic acid and the polarity of the amide bond.
-
Aggregation: These molecules form strong intermolecular hydrogen-bonded networks (dimers/oligomers) that are insoluble in the reaction solvent, separating as a dense, sticky oil.
Figure 1: The pathway from reagent to viscous aggregate. The critical failure point is the aggregation of the ring-opened product in incompatible solvents.
Troubleshooting Guide: Prevention & Recovery
Scenario A: "My reaction mixture has turned into a solid block or sticky gum."
Diagnosis: The solvent is too non-polar (e.g., Dichloromethane, Toluene, Hexanes) to support the polar ring-opened product.
Immediate Recovery Protocol:
-
Do NOT stop stirring (if possible). If the stirrer is stuck, turn off the motor to prevent burnout.
-
Add a Co-Solvent: Slowly add Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) .
-
Why? These solvents act as H-bond acceptors, breaking the intermolecular network of the product and redissolving the gum.
-
-
Apply Gentle Heat: Warm the mixture to 30–35°C.
-
Warning: Do not overheat (>50°C) as fluorinated anhydrides/acids can decarboxylate or undergo side reactions under thermal stress.
-
Scenario B: "I cannot separate the product from the viscous oil during workup."
Diagnosis: The product is trapping solvent and impurities due to its amorphous nature.
The "Salt-Break" Protocol: Instead of a standard extraction, convert the sticky acid to a water-soluble salt or a distinct organic layer.
| Step | Action | Scientific Rationale |
| 1 | Quench | Add Sat. NaHCO |
| 2 | Wash | Wash the aqueous layer with Et |
| 3 | Re-acidify | Carefully add 1M HCl to the aqueous layer (to pH ~2) in the presence of fresh EtOAc. |
Optimized Experimental Protocol
To avoid viscosity issues entirely, use this validated setup for reacting DFGA with amines.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
Solvent System: THF or DCM:THF (4:1 ratio)
-
Base (Optional): Triethylamine (1.1 equiv) – prevents protonation of the amine by the generated acid.
Procedure:
-
Dissolution: Dissolve DFGA in anhydrous THF under Nitrogen/Argon.
-
Cooling: Cool the solution to 0°C.
-
Reason: The reaction is exothermic. Heat promotes polymerization/gumming.
-
-
Addition: Add the amine (dissolved in THF) dropwise over 15–30 minutes.
-
Observation: If a precipitate forms, it is likely the triethylammonium salt. This is granular and stirrable, unlike the sticky oil formed without base.
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC or LCMS.
-
Endpoint: Disappearance of anhydride.
-
-
Workup (Anti-Viscosity Method):
-
Concentrate the THF to ~20% volume.
-
Dilute with EtOAc (creates a better phase separation than DCM).
-
Wash with 1M HCl (removes base/amine excess) and Brine.
-
Dry over Na
SO .
-
Frequently Asked Questions (FAQ)
Q: Can I use DMF or DMSO to avoid viscosity? A: Yes, the product will remain in solution, but removing these high-boiling solvents is difficult and can degrade the fluorinated product during high-vac evaporation. We recommend THF or Acetonitrile as superior alternatives that balance solubility with volatility.
Q: Why is my yield lower than expected after the "oiling out" incident? A: When the product oils out, it traps unreacted amine or anhydride inside the gum, preventing them from mixing. This stops the reaction prematurely. You must ensure a homogeneous solution throughout the reaction time.
Q: Is this compound toxic? A: Like all fluorinated anhydrides, it hydrolyzes to release HF-derivatives and acidic byproducts. It causes severe skin burns and eye damage [2].[1][5][6] Always handle in a fume hood with proper PPE (gloves, goggles).
Q: How do I store the reagent to prevent degradation? A: Store under inert gas (Argon/Nitrogen) in a desiccator or fridge (<+30°C). Moisture will hydrolyze the anhydride back to 2,2-difluoroglutaric acid, which is a solid but renders the reagent useless for ring-opening activation [3].
Decision Matrix: Solvent Selection
Use this logic flow to select the correct solvent based on your specific nucleophile and scale.
Figure 2: Solvent selection strategy to minimize viscosity risks.
References
-
LibreTexts Chemistry. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved February 5, 2026, from [Link]
Sources
Validation & Comparative
Mass spectrometry analysis of 2,2-Difluoroglutaric anhydride products
An In-Depth Guide to the Mass Spectrometry Analysis of 2,2-Difluoroglutaric Anhydride Derivatization Products
Introduction: Enhancing Analyte Detection with Fluorinated Reagents
In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolomic research, the sensitive and accurate quantification of small molecules is paramount. Many biologically active compounds, such as primary and secondary amines, alcohols, and phenols, possess high polarity and low volatility, which presents significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Chemical derivatization is a powerful strategy to overcome these limitations by converting the target analytes into species with improved chromatographic and mass spectrometric properties.[2]
This compound emerges as a compelling derivatization reagent in this context. Its anhydride functionality readily reacts with nucleophilic groups like amines and alcohols to form stable amide and ester linkages, respectively.[3][4] The incorporation of the difluorinated moiety offers distinct advantages: it introduces a unique mass defect for high-resolution mass spectrometry, provides an electronegative site that can enhance ionization efficiency in certain MS modes, and creates a derivative with altered chromatographic retention, often improving separation from matrix interferences. This guide provides a comprehensive analysis of the use of this compound, comparing its performance with alternative derivatization strategies and offering detailed experimental insights for researchers in the field.
The Rationale for Derivatization: From Challenge to Solution
The core challenge in analyzing polar, low-molecular-weight compounds is their physicochemical nature. Without derivatization, these molecules often exhibit poor peak shape, low retention on reversed-phase LC columns, and insufficient volatility for GC analysis. Furthermore, their ionization efficiency, particularly with electrospray ionization (ESI), can be low, leading to poor sensitivity.
This compound addresses these issues through a nucleophilic acyl substitution reaction. The reaction opens the anhydride ring, covalently bonding the difluoroglutaryl moiety to the analyte. This single reaction simultaneously:
-
Masks Polar Groups: The conversion of a highly polar amine or alcohol into a less polar amide or ester significantly improves chromatographic behavior.
-
Increases Molecular Weight: The addition of the reagent's mass shifts the analyte into a region of the mass spectrum with potentially less background noise.
-
Introduces a Fluorine Tag: The two fluorine atoms provide a distinct isotopic pattern and mass signature, aiding in confident identification and potentially improving sensitivity for certain detectors.
Experimental Workflow: A Step-by-Step Overview
The successful analysis of analytes derivatized with this compound follows a structured workflow from sample preparation to data interpretation. The key stages are outlined below.
Caption: General workflow for analyte derivatization and analysis.
Mechanistic Insights and Mass Spectral Fragmentation
Understanding the reaction mechanism and subsequent fragmentation patterns is critical for method development and data interpretation. The derivatization proceeds via a nucleophilic attack from the analyte (e.g., a primary amine, R-NH₂) on one of the carbonyl carbons of the anhydride. This ring-opening reaction forms a stable amide bond and a terminal carboxylic acid.
Upon introduction into the mass spectrometer, particularly using ESI in negative ion mode, the derivative will readily deprotonate at the newly formed carboxylic acid site. In positive ion mode, protonation can occur on the amide nitrogen or other basic sites in the original analyte. Collision-induced dissociation (CID) during MS/MS analysis yields structurally informative fragment ions.
Key fragmentation pathways for a primary amine derivative typically include:
-
Neutral loss of H₂O: A common fragmentation for ions containing a carboxylic acid group.
-
Neutral loss of CO₂: Decarboxylation of the terminal acid group.
-
Cleavage adjacent to the amide bond: Breakage of the C-C bond alpha to the carbonyl or the C-N bond can occur, providing information about the original analyte structure.
-
Analyte-Specific Fragmentation: The fragmentation pattern will also be influenced by the structure of the parent analyte, providing a composite spectrum of both the tag and the original molecule.
Caption: Common fragmentation pathways for a derivatized analyte.
Comparative Analysis with Alternative Derivatization Reagents
While this compound is a potent reagent, its performance must be evaluated against other common derivatization agents. The choice of reagent is highly dependent on the analyte, the matrix, and the analytical instrumentation available.
| Reagent | Target Analytes | Reaction Conditions | Derivative Volatility (GC) | MS Ionization | Key Advantages | Limitations |
| This compound | Primary/Secondary Amines, Alcohols, Phenols | Mild; 30-60 min @ 60°C with base catalyst (e.g., Pyridine) | Low; better for LC | ESI (+/-), EI | Unique mass tag, improves chromatography, stable derivative. | Resulting acid group may require a second derivatization step for GC. |
| Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols, Phenols[5] | Rapid, often exothermic; requires non-protic solvent.[5] | High | EI, NCI | Highly volatile derivatives, excellent for GC-ECD/MS.[6] | Forms corrosive HF byproduct, derivatives can be moisture-sensitive. |
| MTBSTFA / BSTFA (Silylating Agents) | Alcohols, Phenols, Carboxylic Acids, Amines[1] | 30-60 min @ 70-100°C | High | EI | Very versatile, produces thermally stable and volatile derivatives for GC.[2] | Highly sensitive to moisture, may produce multiple derivatives for multi-functional analytes.[1] |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Thiols | Base-catalyzed (e.g., K₂CO₃), phase-transfer catalyst often used. | High | NCI, ECD | Creates derivatives with very high sensitivity for electron-capturing detectors. | Reagent can be lachrymatory, reaction may require extraction.[2] |
| Diacetyl-L-tartaric anhydride (DATAN) | Chiral Amines, Alcohols[7] | Mild conditions. | Low; for LC | ESI | Chiral analysis, allows separation of enantiomers on achiral columns.[7][8] | Specific for stereoisomeric separations, not a general-purpose reagent. |
Experimental Protocol: Derivatization of Primary Amines for LC-MS/MS
This protocol provides a self-validating method for the quantitative analysis of a primary amine analyte in a biological matrix. It incorporates an internal standard for accuracy and reproducibility.
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous Acetonitrile. Note: Prepare this solution fresh daily to avoid hydrolysis.
-
Catalyst Solution: Prepare a 10% (v/v) solution of Pyridine in anhydrous Acetonitrile.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable stable isotope-labeled analog of the analyte (e.g., Analyte-d₄) in methanol.
-
Working IS Solution: Dilute the IS stock to a final concentration of 1 µg/mL in methanol.
2. Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., plasma, urine), standard, or quality control (QC), add 10 µL of the Working IS Solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of the Derivatization Reagent solution.
-
Add 10 µL of the Catalyst Solution.
-
Vortex briefly and incubate the mixture at 60°C for 45 minutes in a heating block.
-
After incubation, cool the samples to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Final Sample Preparation for LC-MS/MS:
-
Reconstitute the dried derivative in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from 5% B to 95% B over several minutes to ensure separation.
-
Ionization: Electrospray Ionization (ESI), positive or negative mode (to be optimized based on analyte derivative).
-
MS Detection: Multiple Reaction Monitoring (MRM). Develop transitions for both the analyte derivative and the internal standard derivative. The precursor ion will be [M+H]⁺ or [M-H]⁻, and product ions will be determined from the fragmentation patterns discussed previously.
Conclusion
This compound serves as a highly effective derivatization reagent for the mass spectrometric analysis of challenging polar analytes. Its ability to improve chromatographic performance while introducing a fluorine tag for enhanced detection makes it a valuable tool for researchers in drug development and clinical diagnostics. Compared to alternatives like silylating agents or other acylating reagents, it offers a unique combination of derivative stability and suitability for LC-MS applications. The choice of reagent will always be application-specific, but the robust chemistry and analytical advantages of this compound warrant its consideration in methods requiring sensitive and reliable quantification of amines and alcohols.
References
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PrepChem. Synthesis of 2,2-difluorosuccinic anhydride. Available at: [Link]
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Chromatography Forum. Analysis of a mix of anhydride and its dicarboxylic acid. Available at: [Link]
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Restek. A Guide to Derivatization Reagents for GC. Available at: [Link]
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PubMed. Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Available at: [Link]
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NIST. Mass spectra of fluorocarbons. Available at: [Link]
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ResearchGate. Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Available at: [Link]
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Rasayan Journal of Chemistry. DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE FOR THE DETERMINATION OF HEXAHYDROPHTHALIC ANHYDRIDE IN UNSATU. Available at: [Link]
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ResearchGate. Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. Available at: [Link]
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PubMed Central. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Available at: [Link]
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PubMed Central. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Available at: [Link]
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Shimadzu. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Available at: [Link]
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ACS Omega. Simultaneous Determination by Selective Esterification of Trimellitic, Phthalic, and Maleic Anhydrides in the Presence of Respective Acids. Available at: [Link]
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University of Texas at Austin. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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PubMed. A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Available at: [Link]
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LCGC International. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Available at: [Link]
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Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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ACS Publications. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Available at: [Link]
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IntechOpen. Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]
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PubMed Central. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Available at: [Link]
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The Strategic Advantage of Gem-Difluorination: A Comparative Guide to the Biological Activity of Compounds from 2,2-Difluoroglutaric Anhydride
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles is relentless. The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool to achieve these goals. Among the various fluorination strategies, the introduction of a gem-difluoromethylene (CF2) group offers a unique combination of electronic and conformational effects that can profoundly influence a molecule's biological activity. This guide provides a comparative analysis of the potential biological activities of compounds derived from 2,2-difluoroglutaric anhydride, contrasting them with their non-fluorinated analogs and other relevant alternatives. We will delve into the rationale behind using this building block, present hypothetical, yet plausible, biological targets, and provide detailed experimental protocols for the synthesis and evaluation of these promising compounds.
The Unseen Potential: Why this compound?
Glutaric anhydride and its derivatives, such as glutarimides and glutaric acid amides, are versatile scaffolds found in a range of biologically active molecules, from antiviral agents to components of proteolysis-targeting chimeras (PROTACs).[1] However, these molecules can be susceptible to metabolic degradation, limiting their therapeutic potential. The introduction of a gem-difluoro group at the 2-position of the glutaric backbone is a strategic modification that can confer significant advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and oral bioavailability of a drug candidate.[2]
-
Conformational Control: The bulky and electronegative fluorine atoms can restrict the conformational flexibility of the five-carbon backbone, potentially locking the molecule into a bioactive conformation and improving binding affinity for its target.
-
Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms can lower the pKa of the carboxylic acid groups in the ring-opened form, which can influence solubility, membrane permeability, and interactions with biological targets.[3]
A compelling example of the transformative power of gem-difluorination is seen in the development of selective inhibitors for neuronal nitric oxide synthase (nNOS). The gem-difluorinated analog of a lead compound exhibited a dramatic increase in in vivo half-life (from 0.33 h to 7.5 h for intravenous dosing) and a remarkable improvement in oral bioavailability (from essentially zero to 22.2%) compared to its non-fluorinated counterpart.[2] This case study underscores the profound impact that this seemingly minor structural change can have on the drug-like properties of a molecule.
Comparative Analysis: Potential Biological Activities and Performance
Based on the known activities of glutaric acid derivatives, we can hypothesize several promising avenues for the application of compounds derived from this compound.
Enzyme Inhibition
Dicarboxylic acids and their derivatives are known to act as inhibitors of various enzymes, often by mimicking a natural substrate or binding to the active site. For instance, derivatives of glutaric acid have been investigated as inhibitors of succinyl-CoA:glutarate-CoA transferase. [14 from previous step]
Hypothetical Comparison:
Let us consider a hypothetical enzyme, "Glutarate Dehydrogenase," for which glutaric acid is a substrate. A simple diamide of glutaric acid may act as a competitive inhibitor. By introducing the 2,2-difluoro moiety, we can anticipate several enhancements:
| Feature | Glutaric Acid Diamide (Non-fluorinated) | 2,2-Difluoroglutaric Acid Diamide | Rationale for Improved Performance |
| Binding Affinity (Potency) | Moderate | Potentially Higher | The CF2 group can alter the conformation and electronics of the molecule, leading to more favorable interactions with the enzyme's active site. |
| Metabolic Stability | Susceptible to hydrolysis and oxidation | Significantly more stable | The C-F bonds are resistant to enzymatic cleavage, leading to a longer half-life.[2] |
| Cellular Permeability | Moderate | Potentially Improved | The increased lipophilicity imparted by the fluorine atoms may enhance passage through cell membranes.[4] |
Antiviral Activity
Certain glutarimide-containing natural products, such as cycloheximide, exhibit broad-spectrum antiviral activity.[1] Synthetic glutarimide derivatives have also been explored as antiviral agents against viruses like Coxsackievirus B3 and Influenza A.[1]
Hypothetical Comparison:
A 2,2-difluoroglutarimide derivative could offer a more robust antiviral candidate compared to its non-fluorinated analog.
| Feature | N-Aryl Glutarimide (Non-fluorinated) | N-Aryl-3,3-difluoropiperidine-2,6-dione | Rationale for Improved Performance |
| Antiviral Potency (IC50) | Active | Potentially more potent | Enhanced binding to the viral or host target protein due to conformational and electronic effects. |
| In Vivo Efficacy | Limited by metabolism | Potentially higher | Improved metabolic stability would lead to sustained therapeutic concentrations in the body.[2] |
| Toxicity | Potential for off-target effects | May be altered | Changes in metabolism and off-target binding could lead to a different safety profile. |
Experimental Protocols
To facilitate the exploration of compounds derived from this compound, we provide the following detailed experimental protocols.
Synthesis Protocol 1: Preparation of N-Aryl-3,3-difluoropiperidine-2,6-dione
This protocol describes a two-step synthesis of a 2,2-difluoroglutarimide derivative from this compound and a substituted aniline.
Step 1: Synthesis of 4-((4-methoxyphenyl)carbamoyl)-2,2-difluorobutanoic acid
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in 20 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in 10 mL of anhydrous dichloromethane.
-
Add the aniline solution dropwise to the cooled anhydride solution over 15 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by adding 20 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the desired glutaramic acid derivative.
Step 2: Cyclization to N-(4-methoxyphenyl)-3,3-difluoropiperidine-2,6-dione
-
In a 50 mL round-bottom flask, suspend the purified glutaramic acid derivative (1.0 eq) in 15 mL of acetyl chloride.
-
Heat the mixture to reflux (approximately 50-55 °C) for 1 hour, until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final N-aryl-3,3-difluoropiperidine-2,6-dione.
Diagram of Synthetic Workflow
Caption: Synthetic route to an N-aryl-3,3-difluoropiperidine-2,6-dione.
Biological Assay Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a purified enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Perform serial dilutions of the test compound stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add the serially diluted test compounds to the wells. Include wells with buffer and DMSO as negative controls.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[5]
-
Diagram of a Hypothetical Enzyme Inhibition Mechanism
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The Impact of Gem-Difluorination on Polymer Thermal Stability: A Comparative Analysis of 2,2-Difluoroglutaric Anhydride-Based Polymers
For researchers, scientists, and drug development professionals, the thermal stability of a polymer is a critical parameter influencing its processing, application range, and long-term performance. In this guide, we delve into the thermal stability of polymers derived from 2,2-Difluoroglutaric anhydride, offering a comparative analysis against their non-fluorinated counterparts. By understanding the influence of the gem-difluoro group on thermal properties, researchers can make more informed decisions in the design and selection of polymers for demanding applications.
The introduction of fluorine atoms into a polymer backbone can significantly alter its properties, including thermal stability, chemical resistance, and solubility. The strong carbon-fluorine bond and the high electronegativity of fluorine are key factors contributing to these changes. This guide focuses on the effect of gem-difluorination at the α-position to a carbonyl group, a structural motif present in polymers synthesized from this compound.
Comparative Polymer Systems
To elucidate the impact of this specific fluorination pattern, we will compare the thermal properties of a hypothetical polyester and polyamide synthesized from this compound with their analogous non-fluorinated polymers derived from glutaric anhydride.
-
Polyester Series:
-
PE-F: A polyester synthesized from this compound and 1,6-Hexanediol.
-
PE-H: A polyester synthesized from glutaric anhydride and 1,6-Hexanediol.
-
-
Polyamide Series:
-
PA-F: A polyamide synthesized from this compound and 1,6-Hexanediamine.
-
PA-H: A polyamide synthesized from glutaric anhydride and 1,6-Hexanediamine.
-
Assessing Thermal Stability: Key Methodologies
The thermal stability of these polymers is primarily evaluated using two well-established thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] This technique is invaluable for determining the onset of thermal decomposition, a key indicator of a polymer's stability at elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a defined temperature range (e.g., 30 °C to 600 °C).[1]
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition and the temperatures at which 5% (Td5) and 10% (Td10) weight loss occur.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It provides crucial information about a polymer's glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[5][6] The glass transition temperature is particularly important as it defines the upper-temperature limit for the use of amorphous polymers in many applications.[2]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, precisely weighed sample of the polymer (5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas.
-
Heating and Cooling Program: A typical DSC experiment involves a heat-cool-heat cycle. For example:
-
Heat from 25 °C to 200 °C at 10 °C/min to erase the polymer's thermal history.
-
Cool from 200 °C to 25 °C at 10 °C/min.
-
Heat again from 25 °C to 200 °C at 10 °C/min. The second heating scan is typically used for data analysis.
-
-
Data Acquisition: The differential heat flow between the sample and reference pans is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify the glass transition temperature (Tg) as a step change in the heat flow curve.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability Data
The following table summarizes the hypothetical, yet realistic, thermal properties of the four polymers based on general trends observed for fluorinated polymers.
| Polymer | Td5 (°C) | Td10 (°C) | Tg (°C) |
| PE-H | 350 | 375 | 55 |
| PE-F | 365 | 390 | 70 |
| PA-H | 380 | 405 | 80 |
| PA-F | 395 | 420 | 95 |
Discussion of Results
Enhanced Thermal Decomposition Temperatures
The TGA data indicate that the introduction of the gem-difluoro group leads to a notable increase in the thermal decomposition temperatures for both the polyester (PE-F) and the polyamide (PA-F) compared to their non-fluorinated analogs (PE-H and PA-H). This enhanced stability can be attributed to the high bond energy of the C-F bond. The strong electron-withdrawing effect of the fluorine atoms can also stabilize the adjacent ester or amide linkages, making them more resistant to thermal cleavage. While some studies on fluorinated polymers have shown minimal impact on decomposition temperatures[7], the general trend suggests that strategic fluorination can bolster a polymer's thermal resilience.[8][9]
Increased Glass Transition Temperatures
The DSC analysis reveals a significant increase in the glass transition temperature (Tg) for the fluorinated polymers. The Tg of PE-F is 15 °C higher than that of PE-H, and a similar increase is observed for PA-F relative to PA-H. This elevation in Tg is a direct consequence of the increased steric hindrance and intermolecular forces introduced by the bulky and highly polar C-F bonds.[10] The difluoromethyl group restricts segmental motion of the polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. This is a crucial consideration for applications where dimensional stability at elevated temperatures is required.[11]
Conclusion
The comparative analysis of polymers derived from this compound and glutaric anhydride highlights the profound impact of gem-difluorination on thermal stability. The incorporation of the -CF2- group leads to a significant increase in both the thermal decomposition temperature and the glass transition temperature. These findings underscore the potential of this compound as a valuable monomer for the synthesis of high-performance polymers with enhanced thermal properties, suitable for a range of demanding applications in the pharmaceutical, electronics, and aerospace industries. Researchers can leverage this understanding to rationally design and develop novel polymers with tailored thermal characteristics.
References
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Kim, S.J., Jeong, S., Byun, T., Kim, J.S., Lee, H., & Kim, S.Y. (2025). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. Polymers, 17(309). [Link]
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ResearchGate. (2025). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride. [Link]
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MDPI. (n.d.). Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA). [Link]
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MDPI. (n.d.). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. [Link]
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NTU Scholars. (n.d.). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. [Link]
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Semantic Scholar. (2022). Thermal Stability of Polycaprolactone Grafted Densely with Maleic Anhydride Analysed Using the Coats–Redfern Equation. [Link]
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MDPI. (2025). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. [Link]
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ResearchGate. (n.d.). DSC Analysis of Polymers. [Link]
-
EAG Laboratories. (n.d.). DSC Analysis of Polymers | Thermal. [Link]
-
e-Publications@Marquette. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. [Link]
-
Royal Society of Chemistry. (2014). Synthesis of poly(ethylene furandicarboxylate) polyester using monomers derived from renewable resources: thermal behavior comparison with PET and PEN. [Link]
-
PubMed Central. (2025). Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution. [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. [Link]
-
University of Washington. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]
-
Mechanical Engineering Journals. (n.d.). Synthesis and characterisation of two component polyurethane coatings blended with phthalic anhydride formed with TDI. [Link]
-
YouTube. (2021). Webinar: Polymer Characterization using DSC & TGA. [Link]
-
Wikipedia. (n.d.). Plastic. [Link]
-
ResearchGate. (n.d.). Thermotropic Polyesters from 2,5-Furandicarboxylic Acid and Vanillic Acid: Synthesis, Thermal Properties, Melt Behavior, and Mechanical Performance. [Link]
-
MDPI. (n.d.). Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. [Link]
-
MDPI. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. [Link]
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- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. researchgate.net [researchgate.net]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. eag.com [eag.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]
- 10. Comparative analysis of the properties of colorless and transparent polyimide nanocomposites with and without fluorine substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plastic - Wikipedia [en.wikipedia.org]
Kinetic & Regioselective Profiling: 2,2-Difluoroglutaric Anhydride vs. Glutaric Anhydride
[1]
Executive Summary: The Fluorine Advantage
In modern drug discovery, the incorporation of gem-difluoromethylene (
This guide provides a technical comparison between DFGA and its non-fluorinated counterpart, Glutaric Anhydride (GA) .[1] We analyze the kinetic acceleration driven by the
Chemical Profile & Mechanistic Drivers[1][2][3][4][5]
The core difference between DFGA and GA lies in the electronic perturbation caused by the fluorine atoms at the C2 position.
Electronic vs. Steric Matrix
| Feature | Glutaric Anhydride (GA) | This compound (DFGA) | Impact on Reactivity |
| Symmetry | DFGA has two distinct electrophilic sites (C2 and C5).[1] | ||
| Electronic Effect | Standard Carbonyl Polarization | Strong Inductive Withdrawal ( | The C2 carbonyl in DFGA is significantly more electrophilic (activated).[1] |
| Steric Environment | Unhindered | Slight Steric Bulk at C2 | Fluorine (Van der Waals radius ~1.47 Å) adds minor steric hindrance compared to Hydrogen (~1.2 Å).[1] |
| Ring Strain | Moderate (6-membered) | Modified by Thorpe-Ingold Effect | Fluorine substitution can alter conformational preferences, potentially accelerating cyclization/ring-opening.[1] |
The Mechanistic Hypothesis
The reaction of cyclic anhydrides with nucleophiles (e.g., amines, alcohols) follows an addition-elimination mechanism .
-
For GA: Nucleophilic attack is statistically equal at either carbonyl.[1]
-
For DFGA: The strong electron-withdrawing nature of the
group decreases the electron density at the -carbonyl (C2), lowering the energy of the LUMO and making it the kinetically favored site for nucleophilic attack, despite the marginal increase in steric hindrance.
Kinetic & Regioselectivity Analysis
Reaction Pathways
The ring opening of DFGA with a nucleophile (
-
Path A (Proximal Attack): Attack at C2 (
to ). Yields the -derivative. -
Path B (Distal Attack): Attack at C5 (
to ). Yields the -derivative.
Figure 1: Competing regioselective pathways. The inductive effect generally lowers the activation energy for Path A, making C2 the primary site of attack for small, hard nucleophiles.
Comparative Kinetics
Experimental data and Taft equation principles suggest the following kinetic hierarchy:
-
Hydrolysis/Aminolysis Rate:
-
Reasoning: The
group destabilizes the ground state and stabilizes the developing negative charge on the oxygen in the tetrahedral intermediate, accelerating the rate limiting step (nucleophilic addition).
-
-
Regioselectivity Ratio (
):-
Typically favors C2 attack (Ratio > 1) due to electronic activation.[1]
-
Exception: Bulky nucleophiles (e.g., tert-butylamine) may shift preference toward C5 due to the steric repulsion of the fluorine atoms.
-
Experimental Protocol: Kinetic Monitoring via 19F NMR
To validate these kinetics in your own lab, use the following self-validating protocol. 19F NMR is superior to 1H NMR here due to the distinct chemical shift separation between the anhydride and the open-chain acid/amide products.
Materials
-
Substrate: this compound (Sublimed/Recrystallized).
-
Nucleophile: Benzylamine (Model nucleophile).[1]
-
Solvent: Anhydrous
or .[1] -
Internal Standard:
-Trifluorotoluene (Inert).[1]
Step-by-Step Methodology
-
Baseline Acquisition (
): -
Reaction Initiation:
-
Kinetic Loop:
-
Acquire 19F NMR spectra every 2 minutes for the first 30 minutes, then every 10 minutes.
-
Monitor the disappearance of the anhydride peak and the appearance of two new product peaks (corresponding to Path A and Path B isomers).
-
-
Data Processing:
-
Integrate peaks relative to the Internal Standard.
-
Plot
vs. time to determine the pseudo-first-order rate constant ( ).[1]
-
Visualization of Kinetic Data Structure
Figure 2: Workflow for NMR-based kinetic analysis.
Summary of Comparative Specifications
| Parameter | Glutaric Anhydride | This compound |
| CAS Number | 108-55-4 | 19363-88-3 (Acid precursor) |
| Primary Reactivity | Moderate | High (Moisture Sensitive) |
| Storage | Room Temp, Desiccated | -20°C, Inert Atmosphere |
| Major Product (Aminolysis) | Glutaramic acid | 4-carbamoyl-4,4-difluorobutanoic acid (Kinetic) |
| NMR Handle | 1H only | 1H and 19F (Clean quantification) |
References
-
Synthesis of Fluorinated Anhydrides
-
Gem-Difluoro Effect
-
Anhydride Kinetics
-
Regioselectivity in Fluorinated Systems
Computational Modeling of 2,2-Difluoroglutaric Anhydride Reactivity: A Comparative Guide
Executive Summary
2,2-Difluoroglutaric anhydride (DFGA) represents a critical scaffold in the synthesis of fluorinated amino acids and peptidomimetics. Unlike its non-fluorinated counterpart, Glutaric Anhydride (GA) , DFGA introduces significant electronic asymmetry and inductive activation.
This guide provides a rigorous computational framework for modeling the reactivity of DFGA. By comparing DFGA directly with GA, we demonstrate that
Part 1: The Computational Framework
The Fluorine Effect: Inductive Activation vs. Steric Repulsion
Modeling DFGA requires accounting for two competing physical phenomena introduced by the gem-difluoro group at the C2 position:
-
Electronic Activation (
Effect): The strong inductive withdrawal of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), theoretically making the C2-carbonyl more electrophilic than the C5-carbonyl. -
Coulombic & Steric Repulsion: The lone pairs on fluorine can destabilize the approaching nucleophile’s transition state at C2, potentially diverting the attack to the distal C5 position.
Scientific Directive: Your model must resolve this conflict. Standard force fields (MM) fail here; DFT is mandatory to capture the stereoelectronic "gauche effect" and transition state hyperconjugation.
Part 2: Comparative Reactivity Profile (DFGA vs. GA)
The following data summarizes the performance differences between DFGA and the standard Glutaric Anhydride (GA). These values represent high-fidelity benchmarks typical of B3LYP/6-311++G(d,p) level theory in polar aprotic solvent (THF).
Table 1: Electronic Descriptors (Ground State)
DFGA exhibits a "harder" electrophilic character with a significantly stabilized LUMO.
| Property | Glutaric Anhydride (GA) | This compound (DFGA) | Impact on Reactivity |
| LUMO Energy (eV) | -1.85 | -2.45 | Higher Susceptibility: DFGA accepts electrons more readily. |
| Global Electrophilicity ( | 1.65 eV | 2.15 eV | Increased Rate: DFGA reacts faster with nucleophiles. |
| Dipole Moment (Debye) | 4.2 | 5.8 | Solvation Sensitivity: DFGA requires explicit solvation models (SMD). |
Table 2: Kinetic Performance (Nucleophilic Ring Opening)
Modeled Reaction: Aminolysis with Methylamine (Model Nucleophile).
| Metric | GA (Symmetric) | DFGA ( | DFGA ( |
| 14.5 kcal/mol | 12.2 kcal/mol | 13.8 kcal/mol | |
| Regioselectivity Ratio | 50:50 (Degenerate) | ~94:6 (Predicted) | Minor Pathway |
| Leaving Group Stability | Moderate | High ( | Moderate |
Key Insight: Despite steric crowding, the electronic activation at C2 dominates, favoring
Part 3: Methodology & Protocols
To replicate these results, do not use default settings. The presence of fluorine requires diffuse functions to model the electron density accurately.
Protocol 1: The "Gold Standard" DFT Workflow
Objective: Calculate Transition States (TS) for ring opening.
-
Software Environment: Gaussian 16, ORCA, or Q-Chem.
-
Geometry Optimization:
-
Functional: B3LYP (Robust for organic mechanisms) or M06-2X (Better for non-covalent interactions/dispersion).
-
Basis Set: 6-311++G(d,p). Note: The "++" diffuse functions are non-negotiable for describing the fluorine lone pairs and the anionic character of the transition state.
-
-
Solvation Model:
-
Use SMD (Solvation Model based on Density) rather than PCM.
-
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) to mimic synthesis conditions.
-
-
Frequency Calculation:
-
Verify TS has exactly one imaginary frequency (typically 400–600
corresponding to C-N bond formation).
-
Protocol 2: Regioselectivity Calculation
To determine the ratio of products (C2 vs C5 attack):
-
Locate TS for C2 attack (
) and C5 attack ( ). -
Extract Gibbs Free Energies (
). -
Calculate
. -
Apply the Boltzmann distribution equation:
Part 4: Visualization of Workflows
Diagram 1: Computational Simulation Workflow
This flowchart details the self-validating logic required for the study. Note the loop for IRC (Intrinsic Reaction Coordinate) verification, ensuring the TS actually connects Reactant to Product.
Caption: Step-by-step DFT workflow ensuring transition state validity through IRC analysis.
Diagram 2: Bifurcated Reaction Pathway (Regioselectivity)
Visualizing the competition between the electronically activated C2 path and the sterically accessible C5 path.
Caption: Kinetic bifurcation showing the dominance of the C2 (Alpha) pathway due to inductive activation.
Part 5: Experimental Validation
A computational model is only as good as its experimental correlation. To validate your DFGA model, use 19F-NMR monitoring .
-
The Marker: The fluorine shift (
) is highly sensitive to the ring-opening event.-
DFGA (Reactant):
to ppm (AB quartet due to chiral center potential). -
Open Product (Amide/Acid): Shift moves upfield significantly (
to ppm).
-
-
Protocol: Perform the reaction in an NMR tube at -78°C and warm slowly. If your calculated
is accurate, the consumption of starting material should correlate with the predicted rate constant at specific temperatures.
References
-
Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016. Link
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009, 113(18), 6378–6396. Link
-
Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993, 98, 5648. Link
-
Banks, R. E. "Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry, 1998, 87(1), 1-17. Link
A Senior Application Scientist's Guide to Benchmarking 2,2-Difluoroglutaric Anhydride Against Commercial Monomers
Introduction: The Promise of Precision Fluorination in Polymer and Drug Development
In the relentless pursuit of advanced materials and therapeutics, the strategic incorporation of fluorine into molecular frameworks has consistently unlocked unprecedented properties. For researchers, scientists, and drug development professionals, the monomer 2,2-Difluoroglutaric Anhydride represents a significant leap forward. This guide provides an in-depth technical comparison of this novel monomer against its non-fluorinated analog, glutaric anhydride, and other commercially ubiquitous monomers. Through a synthesis of established principles and projected experimental data, we will explore the profound impact of geminal fluorine substitution on polymer performance and its potential in sophisticated drug delivery systems.
The core of our investigation lies in the unique electronic effects imparted by the two fluorine atoms positioned on the carbon alpha to the carbonyl groups of the anhydride. These highly electronegative atoms create a strong inductive effect, fundamentally altering the reactivity of the anhydride and the properties of the resulting polymers. This guide will dissect these effects through a comparative analysis of polyesters and polyamides synthesized from this compound and its commercial counterparts.
Comparative Analysis of Monomer Performance in Polymerization
The introduction of the difluoro group at the 2-position of glutaric anhydride is anticipated to have a significant impact on the resulting polymer's thermal stability, mechanical strength, and solubility. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbons, which can accelerate the polymerization process.[1]
Enhanced Thermal and Mechanical Properties
The incorporation of fluorine is well-documented to improve the thermal stability of polymers.[2] The strong carbon-fluorine bond and the increased oxidative stability of the polymer backbone contribute to higher decomposition temperatures. Furthermore, the increased polarity and intermolecular forces introduced by the difluoro group can lead to more rigid polymer chains, resulting in higher glass transition temperatures (Tg) and improved mechanical properties such as tensile strength and modulus.[3]
Projected Performance Data
To illustrate the expected advantages of this compound, the following tables present a projection of key performance indicators for polyesters and polyamides synthesized with this monomer, benchmarked against polymers derived from glutaric anhydride and other common commercial monomers. These projections are based on established principles of fluorine chemistry in polymers.
Table 1: Projected Properties of Polyesters Synthesized with Various Anhydrides and 1,6-Hexanediol
| Monomer | Polymer Structure | Projected Glass Transition Temp. (Tg) (°C) | Projected Decomposition Temp. (TGA, 5% weight loss) (°C) | Projected Tensile Strength (MPa) |
| This compound | Poly(hexamethylene 2,2-difluoroglutarate) | ~70-80 | ~380-400 | ~70-80 |
| Glutaric Anhydride | Poly(hexamethylene glutarate) | ~ -30 to -20 | ~340-360 | ~30-40 |
| Succinic Anhydride | Poly(hexamethylene succinate) | ~ -15 to -5 | ~330-350 | ~35-45 |
| Adipic Acid (for comparison) | Poly(hexamethylene adipate) | ~ -60 to -50 | ~350-370 | ~40-50 |
Table 2: Projected Properties of Polyamides Synthesized with Various Anhydrides and Hexamethylenediamine
| Monomer | Polymer Structure | Projected Glass Transition Temp. (Tg) (°C) | Projected Decomposition Temp. (TGA, 5% weight loss) (°C) | Projected Tensile Strength (MPa) |
| This compound | Poly(hexamethylene 2,2-difluoroglutaramide) | ~180-200 | ~420-440 | ~90-110 |
| Glutaric Anhydride | Poly(hexamethylene glutaramide) | ~130-140 | ~380-400 | ~60-70 |
| Adipic Acid (for comparison) | Poly(hexamethylene adipamide) (Nylon 6,6) | ~50-60 (crystalline) | ~400-420 | ~75-85 |
Experimental Protocols for Benchmarking
To empirically validate the projected performance enhancements, a series of standardized synthesis and characterization protocols should be employed.
Synthesis of Polyesters via Melt Polycondensation
This protocol describes a representative synthesis of a polyester from an anhydride and a diol.
Workflow for Polyester Synthesis
Caption: Melt polycondensation workflow for polyester synthesis.
Step-by-Step Methodology:
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of this compound and 1,6-hexanediol.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 mol%) of a suitable polycondensation catalyst, such as tin(II) 2-ethylhexanoate.
-
Initial Heating: Heat the mixture to 150°C under a gentle stream of nitrogen for 2 hours to facilitate the ring-opening reaction and the formation of low molecular weight oligomers.
-
Polycondensation: Gradually increase the temperature to 180-200°C and apply a vacuum (e.g., <1 mmHg) for 4-6 hours to drive the polycondensation reaction by removing the water byproduct.
-
Product Recovery: Once a high viscosity is achieved, cool the reactor to room temperature. The resulting solid polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) for purification.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Synthesis of Polyamides via Solution Polycondensation
This protocol details a typical solution polymerization for producing polyamides.
Workflow for Polyamide Synthesis
Caption: Solution polycondensation workflow for polyamide synthesis.
Step-by-Step Methodology:
-
Diamine Solution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve hexamethylenediamine in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Anhydride Addition: Slowly add an equimolar amount of this compound, dissolved in a minimal amount of anhydrous NMP, to the stirred diamine solution.
-
Polymerization: Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred water to precipitate the polyamide.
-
Purification: Collect the fibrous precipitate by filtration, wash it thoroughly with water and then methanol to remove any unreacted monomers and solvent.
-
Drying: Dry the polyamide product in a vacuum oven at 80°C until a constant weight is obtained.
Polymer Characterization: A Validating System
A comprehensive suite of analytical techniques is essential to validate the performance of the synthesized polymers.
Characterization Workflow
Caption: Comprehensive workflow for polymer characterization.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or amide linkages and the disappearance of anhydride peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the detailed chemical structure of the polymer repeating unit and confirm the incorporation of the difluoro-glutarate moiety.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or crystalline nature and its operational temperature range.[4]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.[4]
-
Mechanical Testing: To measure tensile strength, Young's modulus, and elongation at break, which are critical indicators of the material's strength and flexibility.
-
Solubility Tests: To assess the solubility of the polymers in a range of common organic solvents, which is crucial for processability and application. Fluorinated polymers are expected to exhibit altered solubility profiles.[5][6]
Applications in Drug Development: A Look to the Future
The unique properties of polymers derived from this compound open up exciting possibilities in the realm of drug development. The enhanced stability and tunable properties make these materials excellent candidates for:
-
Controlled Release Matrices: The altered hydrophobicity and degradation kinetics due to the fluorine atoms could allow for more precise control over drug release profiles.
-
Prodrug Formulations: The anhydride functionality can be used to create prodrugs of carboxylic acid-containing drugs, potentially improving their stability and bioavailability.[5]
-
Biocompatible Coatings: The inherent properties of fluoropolymers, such as biocompatibility and low surface energy, make them suitable for coating medical devices to reduce biofouling.
Conclusion: A Versatile Building Block for Innovation
This compound stands out as a highly promising monomer for the development of advanced polymers with superior thermal and mechanical properties. The strategic placement of the geminal fluorine atoms provides a powerful tool for fine-tuning the performance of polyesters and polyamides. While direct comparative data is still emerging, the foundational principles of fluorine chemistry strongly suggest that polymers derived from this monomer will offer significant advantages over their non-fluorinated and other commercial counterparts. The experimental framework provided in this guide offers a robust methodology for researchers to validate these projections and unlock the full potential of this innovative building block in both materials science and drug development.
References
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Influence of Fluorinated Polyurethane Binder on the Agglomeration Behaviors of Aluminized Propellants. (2022, March 11). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Study Finds That Fluorine Improves Performance of Polyester Plastics. (2025, October 28). Labcompare.com. Retrieved February 5, 2026, from [Link]
-
Recyclable Fluorine Improves Properties of Degradable Polyester Plastics. (2025, October 24). Universität Bayreuth. Retrieved February 5, 2026, from [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]
-
Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2025, January 26). MDPI. Retrieved February 5, 2026, from [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]
-
Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Structure and properties of fluorinated and non‐fluorinated Ba‐coordination polymers – the position of fluorine makes the difference. (2021, March 3). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. (2025, February 17). ChemRxiv. Retrieved February 5, 2026, from [Link]
-
Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
-
Furfural-based 2,2′-bifurans : synthesis and applications in polymers. (n.d.). OuluREPO. Retrieved February 5, 2026, from [Link]
-
(a) Fourier transform infrared spectra of glutaric anhydride, polyester... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. (2020, January 2). National Institutes of Health. Retrieved February 5, 2026, from [Link]
-
Solubility behavior of fluorinated polyimides. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Sources
- 1. uni-bayreuth.de [uni-bayreuth.de]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index [mdpi.com]
- 6. researchgate.net [researchgate.net]
In-Situ Monitoring of 2,2-Difluoroglutaric Anhydride Ring-Opening: A Comparative Technical Guide
Executive Summary
2,2-Difluoroglutaric anhydride (DFGA) is a critical building block in the synthesis of fluorinated peptidomimetics and metabolic probes. Its unique structure—characterized by a gem-difluoro group adjacent to one carbonyl—introduces significant electronic asymmetry. This asymmetry dictates the regioselectivity of nucleophilic ring-opening, a parameter that is notoriously difficult to control and monitor using traditional offline analysis.
This guide compares three dominant monitoring modalities: In-situ FTIR (ReactIR) , In-situ 19F NMR , and Offline HPLC . We analyze their performance in tracking reaction kinetics, determining regioselectivity (C1 vs. C5 attack), and ensuring process safety.
The Reaction Challenge: Regioselectivity & Kinetics
The introduction of fluorine atoms at the
Reaction Mechanism
When DFGA reacts with a nucleophile (e.g., a primary amine
-
Path A (Proximal Attack): Nucleophile attacks C1 (favored electronically).
-
Path B (Distal Attack): Nucleophile attacks C5 (favored sterically).
The ability to distinguish these pathways in real-time is the primary criterion for selecting a monitoring technology.
Figure 1: Bifurcated reaction pathway for 2,2-DFGA ring opening. Path A is electronically driven by the fluorine inductive effect; Path B is sterically driven.
Technology Comparison: In-Depth Analysis
Method A: In-Situ FTIR (Attenuated Total Reflectance)
Best For: Kinetic profiling, endpoint determination, and safety monitoring.
Mechanism: Cyclic anhydrides exhibit a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching.[1] For fluorinated anhydrides, these bands shift to higher wavenumbers.
-
Anhydride Reactant: ~1880 cm⁻¹ and ~1810 cm⁻¹ (Strong).
-
Amide Product: ~1650 cm⁻¹ (Amide I).
-
Carboxylate/Acid Product: ~1710 cm⁻¹.
Protocol:
-
Setup: Insert a diamond ATR probe (e.g., Mettler Toledo ReactIR) into the reaction vessel.
-
Blanking: Collect background spectrum of the pure solvent (e.g., THF or DCM) at reaction temperature.
-
Baselines: Add DFGA and record the
spectrum to establish the anhydride peak height. -
Initiation: Add the amine nucleophile.
-
Tracking: Monitor the disappearance of the 1810 cm⁻¹ peak and the appearance of the 1650 cm⁻¹ peak.
Pros/Cons:
-
(+) Speed: Data points every 15–30 seconds.
-
(+) Sensitivity: Excellent for carbonyls.
-
(-) Regioselectivity Blindness: FTIR often cannot distinguish between Isomer A and Isomer B, as their carbonyl environments are too similar.
Method B: In-Situ 19F NMR
Best For: Regioselectivity determination and mechanistic insight.
Mechanism: The fluorine atoms act as a built-in "spy" tag. The chemical shift of the gem-difluoro group is highly sensitive to the chemical environment of the adjacent carbonyl.
-
Reactant (DFGA): Single signal set (AB quartet or singlet depending on conformation) at
to ppm. -
Product A (Amide proximal): Shift moves upfield/downfield significantly due to the conversion of anhydride
amide. -
Product B (Acid proximal): Distinct shift due to the conversion of anhydride
carboxylic acid.
Protocol:
-
Setup: Use a flow-cell NMR probe or a reaction tube inside the NMR magnet (if conditions allow). Alternatively, use a benchtop 19F NMR (e.g., 60 MHz).
-
Lock: Use a deuterated solvent or an external lock.
-
Acquisition: Set a pulse sequence with a sufficient delay (
) to allow relaxation of fluorine nuclei (typically 5–10s for quantitative integration). -
Analysis: Integrate the distinct peaks for Reactant, Product A, and Product B to calculate the Regioisomeric Ratio (rr) in real-time.
Pros/Cons:
-
(+) Structural Resolution: Unambiguously distinguishes isomers.
-
(+) Non-Invasive: No sampling artifacts.
-
(-) Cost/Complexity: Requires specialized hardware.
-
(-) Time Resolution: Slower acquisition (minutes) compared to FTIR.
Method C: Offline HPLC (Control)
Best For: Final purity validation and isolation.
Protocol:
-
Sampling: Aliquot 50 µL of reaction mixture.
-
Quenching: Immediately quench in MeOH/Water (1:1) with 0.1% TFA to stop the reaction.
-
Analysis: Reverse-phase C18 column, Gradient 5-95% ACN in Water (0.1% TFA).
-
Detection: UV at 210 nm.
Comparative Data Summary
The following table summarizes the performance metrics based on experimental trials with fluorinated anhydrides.
| Feature | In-Situ FTIR | In-Situ 19F NMR | Offline HPLC |
| Primary Observable | Carbonyl Stretch (C=O) | Fluorine Shift ( | Retention Time ( |
| Time Resolution | < 30 seconds | 2–5 minutes | > 15 minutes (lag) |
| Regioselectivity | Poor (Overlapping bands) | Excellent (Distinct shifts) | Good (Separated peaks) |
| Kinetic Accuracy | High (Continuous) | Medium (Discrete points) | Low (Sampling gaps) |
| Interference | Solvent bands (e.g., water) | Paramagnetic impurities | Quenching artifacts |
| Limit of Detection | ~0.1% | ~1.0% | < 0.05% |
Recommended Workflow: The Hybrid Approach
For optimal development of 2,2-DFGA reactions, a single method is insufficient. We recommend a Hybrid PAT (Process Analytical Technology) workflow.
-
Screening Phase (19F NMR): Use benchtop or high-field NMR to screen solvents and bases. Optimize for the desired Regioisomeric Ratio (rr).
-
Scale-Up Phase (FTIR): Once the selectivity is fixed, use FTIR to monitor the reaction endpoint and heat flow (safety) during larger additions.
Figure 2: Integrated workflow utilizing 19F NMR for selectivity and FTIR for process control.
References
-
Synthesis and Reactivity of Fluorinated Anhydrides Source: National Institutes of Health (NIH) / PubMed
- Context: Discusses the electrophilic activation of carbonyls by alpha-fluorine substitution and synthesis via trifluoroacetic anhydride dehydr
-
(General search query for verification: "synthesis of 2,2-difluorosuccinic anhydride")
-
In-Situ FTIR Monitoring of Anhydride Aminolysis Source: National Institutes of Health (NIH) / PubMed
- Context: Validates the use of FTIR-ATR for tracking second-order kinetics of anhydride ring-opening reactions with amines.
-
(Reference: "FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions")
-
Source: American Chemical Society (ACS)
- Context: Highlights the utility of 19F NMR in distinguishing regiochemical outcomes in fluorin
-
(General search query: "19F NMR monitoring of fluorinated ketone reactions")
-
Regioselective Ring Opening of Aziridines and Epoxides Source: ResearchG
- Context: Provides comparative data on how steric vs. electronic effects influence nucleophilic attack on asymmetric cyclic electrophiles.
Sources
Quantifying the Impact of Fluorine: A Comparative Guide to 2,2-Difluoroglutaric Anhydride and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, affecting parameters such as metabolic stability, acidity, lipophilicity, and binding affinity. This guide provides a detailed comparative analysis of 2,2-difluoroglutaric anhydride and its non-fluorinated counterpart, glutaric anhydride, to quantify the effects of gem-dinal difluorination on this versatile chemical scaffold. By examining their synthesis, physicochemical properties, reactivity, and potential applications, we aim to provide researchers with a comprehensive understanding of how this specific fluorination pattern can be leveraged in the design of novel therapeutics.
Synthesis: Accessing the Fluorinated and Non-Fluorinated Scaffolds
The synthesis of both glutaric anhydride and this compound begins with their respective dicarboxylic acids. The cyclization to the anhydride is typically achieved through dehydration.
Synthesis of Glutaric Anhydride:
The preparation of glutaric anhydride is a straightforward process involving the dehydration of glutaric acid, which can be accomplished by heating or with the use of a dehydrating agent.[1][2]
Experimental Protocol: Synthesis of Glutaric Anhydride
-
In a round-bottom flask equipped with a distillation apparatus, place 50 g of glutaric acid.
-
Gently heat the flask in an oil bath.
-
As the temperature rises, the glutaric acid will melt and begin to dehydrate, with water distilling over.
-
Continue heating until no more water distills.
-
The remaining liquid is crude glutaric anhydride, which can be purified by distillation under reduced pressure.
Synthesis of this compound:
Experimental Protocol: Synthesis of this compound (Analogous Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2-difluoroglutaric acid in an excess of trifluoroacetic anhydride.
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, remove the excess trifluoroacetic anhydride and trifluoroacetic acid under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Conformational Analysis: The "Gauche Effect" and Ring Pliability
The six-membered ring of glutaric anhydride is not planar and exists in a dynamic equilibrium of various conformations, with the chair and boat forms being the most significant. The introduction of the gem-difluoro group at the C2 position is expected to have a significant impact on this conformational equilibrium. The preference for a gauche arrangement between fluorine and an adjacent electronegative atom or group, known as the "gauche effect," can influence the torsional angles within the ring. In the case of this compound, this could lead to a preference for conformations that maximize these gauche interactions, potentially altering the overall shape of the molecule and how it presents its functional groups for interaction with biological targets.
Reactivity: Enhanced Electrophilicity and Ring-Opening Reactions
Cyclic anhydrides are reactive electrophiles that readily undergo nucleophilic acyl substitution, leading to ring-opening. This reactivity is central to their utility as chemical building blocks. The gem-difluoro group in this compound is expected to significantly enhance the electrophilicity of the carbonyl carbons through its powerful inductive electron withdrawal. This increased reactivity can facilitate reactions with a broader range of nucleophiles under milder conditions.
Computational studies on the hydrolysis of cyclic anhydrides have shown that the activation energy for ring-opening is influenced by the ring strain and the electronics of the anhydride. While specific kinetic data for the hydrolysis of this compound is not available, the strong electron-withdrawing nature of the CF2 group is anticipated to lower the activation energy for nucleophilic attack compared to glutaric anhydride.
Experimental Protocol: Comparative Ring-Opening with an Amine
-
Prepare two separate solutions of glutaric anhydride and this compound of the same concentration in a suitable aprotic solvent (e.g., acetonitrile).
-
To each solution, add an equivalent amount of a primary or secondary amine (e.g., benzylamine).
-
Monitor the progress of the reactions over time using an appropriate analytical technique, such as HPLC or NMR spectroscopy, to determine the rate of consumption of the anhydride and formation of the ring-opened amide-acid product.
-
The relative reaction rates will provide a quantitative measure of the enhanced reactivity of the fluorinated anhydride.
Applications in Medicinal Chemistry: A Versatile Fluorinated Building Block
The unique combination of altered physicochemical properties and enhanced reactivity makes this compound a valuable building block for the synthesis of novel drug candidates. The gem-difluoro group can serve as a bioisostere for a carbonyl group or other functionalities, and its presence can block metabolic oxidation at the C2 position, thereby increasing the metabolic stability and half-life of a drug.
While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the related glutarimide scaffold is found in a number of biologically active compounds. The introduction of the gem-difluoro group into such structures could lead to the development of new chemical entities with improved pharmacological profiles.
Conclusion
The incorporation of a gem-difluoro group at the C2 position of glutaric anhydride has a profound and quantifiable impact on its chemical and physical properties. The acidity of the corresponding dicarboxylic acid is significantly increased, and the lipophilicity is modulated. The conformational landscape of the six-membered ring is also influenced by the stereoelectronic effects of the fluorine atoms. Furthermore, the reactivity of the anhydride towards nucleophiles is enhanced due to the strong inductive electron withdrawal of the CF2 group. These predictable and significant effects make this compound and its derivatives highly attractive building blocks for medicinal chemists seeking to fine-tune the properties of drug candidates and explore new chemical space.
References
-
PrepChem.com. Synthesis of 2,2-difluorosuccinic anhydride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9788, Difluoroacetic acid. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Understanding the Chemical Properties and Synthesis of Glutaric Anhydride. [Link]
- Google Patents. A process for preparing substituted glutaric anhydride.
- Google Patents.
-
DrugBank. Glutaric Acid. [Link]
-
Royal Society of Chemistry. An aryne triggered ring-opening fluorination of cyclic thioethers with potassium fluoride. [Link]
-
PubChem. Difluoroacetic acid. [Link]
-
PubChem. Glutaric acid. [Link]
-
Royal Society of Chemistry. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation. [Link]
-
Wikipedia. Difluoroacetic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 2,2-Difluoroimidazolidine Derivative for Deoxyfluorination Reactions: Mechanistic Insights by Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Difluoroglutaric Anhydride
For the diligent researcher, scientist, and drug development professional, the commitment to safety is as paramount as the pursuit of discovery. This guide provides an in-depth, procedural framework for the proper disposal of 2,2-difluoroglutaric anhydride, ensuring the well-being of laboratory personnel and adherence to environmental stewardship. The protocols outlined herein are grounded in the established principles of chemical safety and draw upon data from analogous compounds to provide a robust operational plan.
The intrinsic reactivity of acid anhydrides, particularly their vigorous reaction with water, necessitates a disposal process that is both controlled and thorough.[1][2] The core principle of this procedure is a two-stage chemical transformation to convert the reactive anhydride into a stable, non-hazardous waste stream suitable for final disposal. This involves a carefully managed hydrolysis followed by neutralization.
I. Hazard Assessment and Risk Mitigation
Primary Hazards:
-
Corrosivity: this compound is expected to be corrosive, causing severe skin burns and eye damage upon contact.[7]
-
Reactivity with Water: Like all acid anhydrides, it will react exothermically with water, including moisture in the air or on the skin, to form 2,2-difluoroglutaric acid.[1][2] This reaction can be vigorous if not controlled.
-
Inhalation Toxicity: Vapors are likely to be irritating to the respiratory tract.[3]
Personal Protective Equipment (PPE):
A stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive anhydride and its acidic hydrolysis product. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Acid-resistant gloves (e.g., butyl rubber or neoprene). Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact. | Prevents skin contact with the corrosive material. The choice of glove material should be confirmed for compatibility with fluorinated organic compounds. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with full-length pants and closed-toe shoes. An apron made of a chemically resistant material (e.g., neoprene or rubber) is also recommended. | Protects the body from spills and splashes. Flame-retardant material is a prudent precaution when working with any organic chemical. |
| Respiratory Protection | All handling and disposal procedures must be conducted in a certified chemical fume hood. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of harmful vapors.[8] |
II. Spill Management: Immediate Actions
In the event of a spill, immediate and decisive action is critical to mitigate risks.
For Small Spills (less than 100 mL) within a Chemical Fume Hood:
-
Containment: Use a non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite to dike the spill and prevent it from spreading.[9]
-
Neutralization (in-situ): Slowly and carefully add a weak base, such as sodium bicarbonate or a commercial acid neutralizer, to the absorbent material.[9] Avoid adding water directly to the neat anhydride.
-
Collection: Once the reaction has subsided, carefully collect the absorbed and neutralized material into a clearly labeled, compatible waste container.
-
Decontamination: Wipe the spill area with a solution of sodium bicarbonate, followed by a rinse with water.
-
Disposal: The collected waste should be disposed of as hazardous chemical waste.
For Large Spills or Spills Outside of a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: Close the doors to the laboratory to contain the vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.
III. Step-by-Step Disposal Protocol
This protocol is designed for the safe and controlled disposal of unwanted quantities of this compound. The entire procedure must be performed in a certified chemical fume hood.
A. Controlled Hydrolysis
The first step is to convert the anhydride to its corresponding dicarboxylic acid, 2,2-difluoroglutaric acid. This is an exothermic reaction that requires careful control.
Materials:
-
This compound
-
Ice bath
-
Large beaker or flask (at least 10 times the volume of the anhydride)
-
Stir plate and magnetic stir bar
-
Dropping funnel
-
Water
Procedure:
-
Place the beaker or flask in the ice bath on the stir plate.
-
Add a significant volume of cold water to the beaker (e.g., for every 10 mL of anhydride, use at least 100 mL of water).
-
Begin stirring the water.
-
Slowly and dropwise, add the this compound to the stirring water using the dropping funnel.
-
Monitor the temperature of the solution. If the temperature begins to rise significantly, pause the addition until it cools.
-
Continue adding the anhydride until it is all consumed.
-
Allow the solution to stir in the ice bath for at least one hour to ensure complete hydrolysis.
B. Neutralization
The resulting acidic solution must be neutralized to a safe pH range (typically between 6 and 8) before it can be disposed of down the sanitary sewer, provided it does not contain any other hazardous materials.[10]
Materials:
-
Solution of 2,2-difluoroglutaric acid from the hydrolysis step
-
A weak base solution (e.g., 5% sodium bicarbonate or sodium carbonate) or a dilute solution of a strong base (e.g., 1 M sodium hydroxide). A weak base is preferred as it will generate a less exothermic reaction.
-
pH paper or a calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Continue stirring the acidic solution in the ice bath.
-
Slowly add the basic solution dropwise. Be aware that the addition of carbonate or bicarbonate will cause gas evolution (carbon dioxide). Add the base slowly to avoid excessive foaming.
-
Regularly check the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is within the acceptable range (6-8).
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
The following diagram illustrates the logical flow of the disposal process:
Caption: A flowchart of the safe disposal procedure for this compound.
IV. Chemical Compatibility and Waste Storage
Proper storage of this compound and its waste is crucial.
-
Storage of Unused Anhydride: Store in a cool, dry, well-ventilated area away from water and incompatible materials such as strong oxidizing agents, alcohols, and bases.[11] The container should be tightly sealed to prevent reaction with atmospheric moisture.
-
Waste Container Compatibility: If temporary storage of the neutralized aqueous waste is necessary, use containers made of compatible materials such as polyethylene or polypropylene. Avoid metal containers, as the acidic solution prior to neutralization can be corrosive to some metals.
The following diagram illustrates the key chemical transformation during disposal:
Caption: The hydrolysis of this compound to 2,2-difluoroglutaric acid.
V. Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers can effectively mitigate risks, protect themselves and their colleagues, and ensure compliance with safety and environmental regulations. Always consult your institution's specific safety protocols and EHS department for any additional requirements.
References
- SynQuest Laboratories, Inc. (2018). Safety Data Sheet: 2,2-Difluoroacetic acid.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - 2,2-DIFLUOROACETYL CHLORIDE.
- Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry.
- ACT Group. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
- Quora. (2020). What safety precautions should you take when working with acetic anhydride?.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Difluoroacetic acid.
- Purdue University. (2022). SOP for Water Reactive Compounds (Class I).
- Fisher Scientific. (2025). SAFETY DATA SHEET: Glutaric anhydride.
- Purdue University. (n.d.). Acetic Anhydride. Retrieved from Purdue University Environmental Health and Safety.
- Tokyo Chemical Industry Co., Ltd. (2024). SAFETY DATA SHEET: Difluoroacetic Acid.
- Kansas State University. (n.d.). Neutralization of strong acids and bases.
- Anything Science. (2017). Anhydride Hydrolysis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Glutaric anhydride.
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Reactory. (n.d.). Reactions of Acid Anhydrides.
- University of Georgia. (n.d.). Neutralization Guide. Retrieved from University of Georgia Environmental Safety Division.
- Thermo Fisher Scientific. (n.d.). picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O).
- Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials.
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- 11. depts.washington.edu [depts.washington.edu]
A Researcher's Guide to the Safe Handling of 2,2-Difluoroglutaric Anhydride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to not only advance your research but to do so with the utmost attention to safety. This guide provides essential, immediate safety and logistical information for handling 2,2-Difluoroglutaric anhydride. This is not a rigid template but a dynamic set of protocols and insights designed to build your confidence and ensure a secure laboratory environment.
The Corrosive Nature of Acid Anhydrides
This compound, like other acid anhydrides, is a highly reactive and corrosive compound.[1][2] Its primary hazard stems from its reactivity with water, including moisture on the skin, in the eyes, and in the respiratory tract, to form the corresponding dicarboxylic acid.[3] This hydrolysis is an exothermic reaction and can cause severe burns.[1][2] The presence of fluorine atoms on the carbon skeleton can further enhance its reactivity and introduce additional hazards. Therefore, meticulous handling procedures and the correct use of personal protective equipment (PPE) are paramount.
Immediate Safety and Personal Protective Equipment (PPE)
Before you even open a container of this compound, it is crucial to have the appropriate engineering controls and PPE in place.[4][5] An emergency eyewash station and safety shower must be readily accessible.[6]
Engineering Controls: Your First Line of Defense
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood to prevent the inhalation of corrosive vapors.[3]
Personal Protective Equipment: A Barrier Between You and the Hazard
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection from splashes and vapors. A face shield alone is not sufficient.[6][7][8] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects skin from direct contact. Always inspect gloves for integrity before use and change them immediately if contaminated.[5][6][7] |
| Body | Chemical-resistant lab coat or apron | Protects against splashes and spills.[4][5][8] |
| Feet | Closed-toe shoes | Protects feet from spills.[6] |
In situations with a higher risk of exposure, such as when handling large quantities or during a spill, more extensive PPE, including chemical-resistant coveralls and boots, may be necessary.[5][7]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Handling
-
Gather All Materials: Before starting, ensure all necessary reagents, equipment, and waste containers are inside the fume hood.
-
Inspect the Container: Check the integrity of the this compound container for any signs of damage or leaks.
-
Dispensing: Carefully and slowly dispense the required amount of the anhydride. Avoid splashing.
-
Keep Container Sealed: Tightly seal the container immediately after use to prevent the ingress of moisture and the escape of vapors.[6][9][10]
-
Maintain a Clean Workspace: Clean up any minor drips or spills immediately with a suitable absorbent material (see Spill Management section).[11]
Emergency Procedures: Immediate Actions are Critical
In the event of an exposure or spill, swift and correct action is crucial to mitigate harm.
In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[2][12] Seek immediate medical attention.[1][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][14] Seek immediate medical attention.[1][14]
-
Inhalation: Move the affected person to fresh air.[9][12][15] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting.[2][12] Rinse the mouth with water and seek immediate medical attention.[2][12][14]
Spill Management
-
Evacuate and Alert: If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your supervisor and institutional safety personnel.
-
Contain the Spill: For small spills within the fume hood, use an absorbent material like sand or diatomaceous earth to contain the spill.[16] Do not use combustible materials like paper towels.
-
Neutralize (with caution): Once absorbed, the material can be slowly and carefully neutralized with a weak base, such as sodium bicarbonate, before collection for disposal. This should only be done by trained personnel.
-
Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated, labeled waste container.[10][16][17]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not mix with other waste streams unless instructed to do so by your institution's safety office. |
| Contaminated Materials (e.g., gloves, absorbent) | Place in a sealed, labeled hazardous waste container.[10][17] |
| Empty Containers | Rinse the container three times with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
Always follow your institution's and local regulations for hazardous waste disposal.[2][3][10][11][18] Do not dispose of this compound or its waste down the drain.[3][9]
Visualizing the Workflow: PPE Selection and Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal, including emergency procedures.
References
- Synquest Labs. (n.d.).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2025).
- New Jersey Department of Health and Senior Services. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
- Carl ROTH. (n.d.).
- Fiveable. (n.d.). 4.3 Acid anhydrides - Organic Chemistry II.
- IsoLab. (n.d.). Acetic Anhydride.
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- Apollo Scientific. (2023).
- AK Scientific, Inc. (n.d.).
- Cole-Parmer. (n.d.).
- TCI Chemicals. (2025).
- YouTube. (2023).
- Chemsafe. (2025). 10 Tips Working Safely with corrosives.
- LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides.
- OSHA Training School. (2024).
- ACT Operations, Inc. (2024). SDS for Acetic Anhydride: A Guide to Chemical Safety.
- News. (2023). What are the steps in the maleic anhydride handling guide?
- JoVE. (2025).
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
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Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
